molecular formula C24H17N3O3 B10775969 Benzomalvin C

Benzomalvin C

Número de catálogo: B10775969
Peso molecular: 395.4 g/mol
Clave InChI: TWDKBDSVUUKABK-GBXCKJPGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzomalvin C is a pyrimidodiazepine.
NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)- is a natural product found in Penicillium with data available.

Propiedades

Fórmula molecular

C24H17N3O3

Peso molecular

395.4 g/mol

Nombre IUPAC

(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1

Clave InChI

TWDKBDSVUUKABK-GBXCKJPGSA-N

SMILES isomérico

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@@H](O5)C6=CC=CC=C6

SMILES canónico

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Origen del producto

United States

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Benzomalvin C from Penicillium spathulatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzomalvin C is a member of the benzomalvin family, a group of diketopiperazine-based benzodiazepine (B76468) alkaloids produced by the endophytic fungus Penicillium spathulatum. These natural products have garnered significant interest within the scientific community due to their unique and complex chemical structures, coupled with a range of promising biological activities. Notably, benzomalvins have demonstrated neuroprotective, antimicrobial, and potential anticancer properties. Research has shown that extracts containing benzomalvins from P. spathulatum SF7354, isolated from the extremophilic plant Azorella monantha, exhibit potent cytotoxic effects against human cancer cell lines, particularly HCT116 colon cancer cells.[1] This activity is believed to be mediated through the induction of a p53-dependent apoptotic pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and available data to support further research and development in this area.

Discovery and Source Organism

This compound, along with its structural analogs Benzomalvin A, B, D, and E, has been successfully isolated from the endophytic fungus Penicillium spathulatum SF7354.[1] This particular fungal strain was sourced from the extremophilic plant Azorella monantha, which was collected in the Magallanes Region of Chilean Patagonia.[1] The unique and harsh environmental conditions of this region are thought to drive the evolution of novel secondary metabolic pathways in its native flora and their associated microorganisms, making it a fertile ground for the discovery of new bioactive compounds. Another study has also reported the isolation of Benzomalvins A, B, and C from a Penicillium sp., indicating that other species within this genus may also serve as producers of these valuable compounds.[2]

Experimental Protocols

Fungal Strain Isolation and Fermentation

2.1.1. Isolation of Penicillium spathulatum SF7354

  • Samples of the host plant, Azorella monantha, are collected and transported under sterile conditions.

  • Plant segments are surface-sterilized to eliminate epiphytic microorganisms.

  • The sterilized plant material is homogenized using a sterile mortar and pestle.

  • The resulting homogenate is serially diluted with sterile distilled water.

  • Dilutions are plated on Potato Dextrose Agar (PDA) and incubated at 10°C for up to 30 days to facilitate the growth of endophytic fungi.[1]

  • Individual fungal colonies are isolated, purified, and identified through morphological characterization and molecular analysis of the Internal Transcribed Spacer (ITS) region.

2.1.2. Fermentation for Benzomalvin Production

  • A seed culture of P. spathulatum SF7354 is prepared by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB).

  • The seed culture is incubated at 15°C for a designated period with agitation (e.g., 120 rpm) to promote mycelial growth.

  • For large-scale production, the seed culture is used to inoculate larger volumes of PDB.

  • The production culture is incubated for 21 days at 15°C with agitation (120 rpm) to allow for the biosynthesis and accumulation of secondary metabolites, including this compound.

Extraction and Isolation of this compound

2.2.1. Extraction of Crude Metabolites

  • Following fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation.

  • The mycelial cake and the culture filtrate are both extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.2.2. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

  • The crude extract is dissolved in a suitable solvent, such as methanol, and subjected to fractionation.

  • Final purification is achieved using a semi-preparative HPLC system.

  • A reversed-phase C18 column is commonly employed for the separation of benzomalvin derivatives.

  • A gradient elution method is utilized with a mobile phase consisting of two solvents:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • A typical gradient program involves a linear increase in the concentration of Solvent B over time to effectively separate the different benzomalvins. For example: a gradient of 5% to 80% Solvent B over 22 minutes.

  • The eluent is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

  • The collected fractions are concentrated to yield the purified compound.

Data Presentation

Physicochemical and Chromatographic Data
ParameterValueReference
Molecular Formula C₂₄H₁₉N₃O₃
Mass (m/z) 396.15 [M+H]⁺
HPLC Retention Time (tR) 17.00 min
Biological Activity Data

The cytotoxic effects of benzomalvin derivatives have been evaluated against the HCT116 human colon cancer cell line. While a specific IC₅₀ value for purified this compound is not provided in the referenced literature, it is reported that all isolated benzomalvin derivatives (A-E) exhibit dose- and time-dependent cytotoxicity. Western blot analysis of HCT116 cells treated with the fungal extract revealed significant alterations in the protein levels of PARP and p53, suggesting a p53-dependent mechanism of apoptosis.

Structure Elucidation

The chemical structure of this compound, like other benzomalvins, was determined through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and exact mass of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule. While the full assigned NMR data for this compound is not publicly available, these standard techniques are the basis for its structural determination.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Fungal Isolation cluster_fermentation Fermentation & Extraction cluster_purification Purification & Analysis plant Azorella monantha homogenization Homogenization plant->homogenization plating Plating on PDA homogenization->plating incubation Incubation (10°C, 30 days) plating->incubation isolation Isolation of P. spathulatum incubation->isolation fermentation Liquid Fermentation (PDB, 15°C, 21 days) isolation->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract hplc Semi-preparative HPLC crude_extract->hplc benzomalvin_c Purified this compound hplc->benzomalvin_c analysis Structural & Bioactivity Analysis benzomalvin_c->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Proposed Signaling Pathway

p53_pathway benzomalvin_c This compound p53 p53 Stabilization & Activation benzomalvin_c->p53 bax Bax/Bak Upregulation p53->bax bcl2 Bcl-2/Bcl-xL Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Initial Biological Screening of Benzomalvin C for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological screening of Benzomalvin C, a fungal secondary metabolite, for its potential as an anticancer agent. The document outlines the cytotoxic and apoptotic effects of this compound on cancer cells, details the experimental protocols for key assays, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

This compound, a member of the benzomalvin family of diketopiperazine-based benzodiazepine (B76468) alkaloids produced by Penicillium species, has demonstrated significant cytotoxic effects against human cancer cell lines.[1] The primary mechanism of its anticancer activity appears to be the induction of apoptosis and cell cycle arrest.[1][2]

Initial screenings of crude extracts containing benzomalvin derivatives showed broad cytotoxic activity against a panel of human cancer cell lines, with the most pronounced effect observed in the HCT116 human colon carcinoma cell line.[1] Subsequent testing of purified benzomalvin compounds confirmed their dose- and time-dependent cytotoxicity.[1]

Table 1: Cytotoxicity of Crude P. spathulatum SF7354 Extract on Human Cancer Cell Lines

Cell LineCancer Type% Cell Viability at 25 µg/ml
HCT116 Colon Carcinoma 28.03%
A549Lung Carcinoma>40%
HeLaCervical Carcinoma>40%
Hs578TBreast Carcinoma>40%
Huh7Hepatocellular Carcinoma>40%
A375Malignant Melanoma>40%

Table 2: IC50 Values of Purified Benzomalvin Derivatives against HCT116 Cells

CompoundIC50 (µg/ml)
Benzomalvin A0.29
Benzomalvin B1.88
This compound 0.64
Benzomalvin D1.16
Benzomalvin E1.07

Table 3: Apoptosis Induction in HCT116 Cells by P. spathulatum SF7354 Crude Extract

Treatment Time% Early Apoptotic Cells% Late Apoptotic Cells% Viable Cells
24 h18.84%7.34%73.82%
48 h30.75%5.35%63.90%
72 h36.26%13.10%28.89%

Experimental Protocols

This section details the methodologies for the key experiments used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed HCT116 cells and treat with this compound for the desired time points.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (PI) solution (1 mg/ml).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat HCT116 cells with this compound, then harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat HCT116 cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PARP, p53, p21, BAX, Caspase-9, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Experimental_Workflow_Anticancer_Screening cluster_cell_culture Cell Culture & Treatment start Seed Cancer Cells (e.g., HCT116) treat Treat with this compound (Dose-response & Time-course) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V / PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Densitometry of Protein Bands western->protein_quant

General workflow for anticancer screening of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis

Benzomalvin_C_Apoptosis_Pathway cluster_main This compound Induced Apoptosis in HCT116 Cells cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway benzomalvin_c This compound p53 p53 Activation benzomalvin_c->p53 p21 p21 Upregulation p53->p21 bax BAX Upregulation p53->bax g1_arrest G0/G1 Cell Cycle Arrest p21->g1_arrest mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Proposed p53-mediated apoptotic pathway of this compound.

References

Exploring the Neuroprotective and Antimicrobial Properties of Benzomalvins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a class of benzodiazepine (B76468) alkaloids produced by various species of the fungal genus Penicillium.[1][2] These secondary metabolites have garnered significant interest within the scientific community due to their diverse biological activities. While initially investigated for other properties, emerging evidence points towards their potential as both neuroprotective and antimicrobial agents, opening new avenues for therapeutic development.[3] This technical guide provides an in-depth overview of the current understanding of benzomalvins, focusing on their neuroprotective and antimicrobial properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Neuroprotective Properties of Benzomalvins

The neuroprotective potential of benzomalvins is primarily attributed to their activity as inhibitors of Substance P and indoleamine 2,3-dioxygenase (IDO).[1][3] These mechanisms suggest a role for benzomalvins in mitigating neuroinflammation and excitotoxicity, key pathological processes in a range of neurodegenerative disorders.

Quantitative Data: Neuroprotective Activity

The inhibitory activity of benzomalvins, particularly benzomalvin A, against the neurokinin-1 (NK1) receptor, the primary receptor for Substance P, has been quantified. Additionally, the cytotoxic profile of various benzomalvin derivatives has been assessed, which is crucial for determining their therapeutic window.

Table 1: Inhibitory Activity of Benzomalvin A against Substance P at Neurokinin NK1 Receptors [1]

Receptor OriginKi (μM)
Guinea Pig12
Rat42
Human43

Table 2: Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells [3]

Benzomalvin DerivativeIC50 (µg/mL) after 72h
A0.29
B1.88
C0.64
D1.16
E1.07
Signaling Pathways in Neuroprotection

The neuroprotective effects of benzomalvins are thought to be mediated through at least two distinct signaling pathways: antagonism of the Neurokinin-1 (NK1) receptor and inhibition of the Indoleamine 2,3-dioxygenase (IDO) enzyme.

  • NK1 Receptor Antagonism: Substance P, a neuropeptide involved in pain transmission and neuroinflammation, exerts its effects by binding to the NK1 receptor. By blocking this interaction, benzomalvins can mitigate neuroinflammatory processes that contribute to neuronal damage. The downstream effects of NK1 receptor antagonism include the reduction of inflammatory cytokine release and the stabilization of the blood-brain barrier.

  • IDO Inhibition: The enzyme IDO is the rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. Overactivation of this pathway can lead to the depletion of neuroprotective tryptophan and the accumulation of neurotoxic metabolites such as quinolinic acid. Benzomalvins, by inhibiting IDO, can shift the balance towards a more neuroprotective state, preserving neuronal function and viability.

Neuroprotective_Signaling_Pathways cluster_NK1 NK1 Receptor Antagonism cluster_IDO IDO Inhibition Benzomalvin_NK1 Benzomalvin NK1R NK1 Receptor Benzomalvin_NK1->NK1R Inhibits Neuroinflammation Neuroinflammation (Cytokine Release, BBB Permeability) NK1R->Neuroinflammation Activates SubstanceP Substance P SubstanceP->NK1R Binds NeuronalDamage_NK1 Neuronal Damage Neuroinflammation->NeuronalDamage_NK1 Leads to Benzomalvin_IDO Benzomalvin IDO IDO Enzyme Benzomalvin_IDO->IDO Inhibits Kynurenine Kynurenine Pathway IDO->Kynurenine Tryptophan Tryptophan Tryptophan->Kynurenine Metabolized by NeurotoxicMetabolites Neurotoxic Metabolites (e.g., Quinolinic Acid) Kynurenine->NeurotoxicMetabolites Produces NeuronalDamage_IDO Neuronal Damage NeurotoxicMetabolites->NeuronalDamage_IDO Leads to

Proposed neuroprotective signaling pathways of benzomalvins.

Antimicrobial Properties of Benzomalvins

Several studies have alluded to the antimicrobial properties of benzomalvins and related compounds isolated from Penicillium species.[3] While comprehensive data on the antimicrobial spectrum of all benzomalvin derivatives is still emerging, preliminary findings indicate activity against certain pathogenic bacteria.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for some alkaloids and metabolites produced by Penicillium species, providing an indication of the potential antimicrobial efficacy of this class of compounds. It is important to note that this data is not exclusively for benzomalvins but for related compounds from the same genus.

Table 3: Representative Antimicrobial Activity of Penicillium-derived Alkaloids and Metabolites

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Penicillium sp. AlkaloidVibrio vulnificus MCCC E17586.25[4]
Penicillium sp. AlkaloidVibrio rotiferianus MCCC E38512.5[4]
Penicillium sp. AlkaloidVibrio campbellii MCCC E3336.25[4]
Isoquinoline Alkaloid 1Staphylococcus aureus4
Isoquinoline Alkaloid 2Staphylococcus aureus1
Penicyclones A–EStaphylococcus aureus0.3 - 1.0
Penicillium chrysogenum extractAlternaria alternata8.0

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of benzomalvins' neuroprotective and antimicrobial properties.

Experimental Workflow: Neuroprotection & Antimicrobial Screening

The following diagram illustrates a general workflow for the initial screening and characterization of benzomalvins.

Experimental_Workflow cluster_Isolation Compound Isolation cluster_Screening Biological Screening cluster_Analysis Data Analysis & Further Studies Start Penicillium sp. Culture Extraction Solvent Extraction Start->Extraction Purification Chromatography (HPLC) Extraction->Purification Benzomalvins Isolated Benzomalvins Purification->Benzomalvins Neuro_Screen Neuroprotective Assays (NK1R, IDO Inhibition) Benzomalvins->Neuro_Screen Antimicrobial_Screen Antimicrobial Assays (MIC Determination) Benzomalvins->Antimicrobial_Screen Cytotoxicity_Screen Cytotoxicity Assay (MTT Assay) Benzomalvins->Cytotoxicity_Screen Data_Analysis Quantitative Analysis (Ki, IC50, MIC) Neuro_Screen->Data_Analysis Antimicrobial_Screen->Data_Analysis Cytotoxicity_Screen->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis InVivo In Vivo Models Pathway_Analysis->InVivo

General experimental workflow for benzomalvin research.
Protocol 1: Neurokinin-1 Receptor (NK1R) Antagonist Functional Assay (Aequorin Luminescence)

This protocol is a representative method for determining the antagonist activity of benzomalvins at the NK1 receptor.

  • Cell Culture:

    • Use a Chinese Hamster Ovary (CHO) cell line stably expressing the human NK1 receptor and the photoprotein apoaequorin.

    • Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

  • Aequorin Charging:

    • Harvest cells in the mid-log phase and resuspend them in a serum-free medium containing 0.1% BSA.

    • Incubate the cells with 5 µM coelenterazine (B1669285) h (a luminophore) for 4 hours at room temperature in the dark to reconstitute the active photoprotein aequorin.

  • Luminescence Assay:

    • Wash the cells to remove excess coelenterazine and resuspend them in the assay buffer.

    • In a white 96-well plate, add the benzomalvin compound at various concentrations.

    • Add the charged cells to the wells.

    • Stimulate the cells with a known agonist of the NK1 receptor, such as Substance P, at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately measure the luminescence signal using a luminometer. The signal is generated by the calcium-dependent oxidation of coelenterazine by aequorin.

  • Data Analysis:

    • The antagonist activity of the benzomalvin is determined by its ability to inhibit the agonist-induced luminescence signal.

    • Calculate the IC50 value, which is the concentration of the benzomalvin that causes 50% inhibition of the agonist response.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the antimicrobial activity of benzomalvins.

  • Preparation of Materials:

    • Microorganisms: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

    • Benzomalvins: Prepare stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • 96-well plates: Use sterile, flat-bottom microtiter plates.

  • Inoculum Preparation:

    • Culture the microorganisms overnight.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-5 x 108 CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 100 µL of broth into each well of the 96-well plate.

    • Add 100 µL of the benzomalvin stock solution to the first well and perform two-fold serial dilutions across the plate.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (microorganism without benzomalvin) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the benzomalvin that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: MTT Assay for Cytotoxicity

This assay is used to assess the effect of benzomalvins on the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Cell Seeding:

    • Seed cells (e.g., HCT116 or a neuronal cell line) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzomalvin derivatives for a specified period (e.g., 24, 48, or 72 hours).[3]

    • Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the benzomalvin that reduces cell viability by 50%.

Conclusion

Benzomalvins represent a promising class of fungal metabolites with multifaceted biological activities. Their demonstrated ability to inhibit Substance P and IDO provides a strong rationale for their further investigation as neuroprotective agents for the treatment of neurodegenerative diseases. Furthermore, the preliminary evidence of their antimicrobial properties warrants a more extensive evaluation of their spectrum of activity against a broad range of human pathogens. The experimental protocols and data presented in this guide offer a foundational framework for researchers to advance the study of benzomalvins and unlock their full therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms underlying their neuroprotective effects, expanding the scope of antimicrobial testing, and evaluating their efficacy and safety in preclinical in vivo models.

References

The Fungal Treasure Trove: A Technical Guide to the Natural Occurrence and Distribution of Benzomalvins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a fascinating class of diketopiperazine-based benzodiazepine (B76468) alkaloids produced as secondary metabolites by various fungal species.[1] These compounds have garnered significant attention from the scientific community due to their unique and complex tetracyclic scaffolds, which are derived from two molecules of anthranilic acid and one amino acid.[2] First identified as inhibitors of the substance P receptor NK1, their known biological activities have since expanded to include potent anticancer, neuroprotective, antimicrobial, and immunomodulatory properties.[1][3] This guide provides a comprehensive overview of the natural sources of benzomalvins, quantitative production data, detailed experimental protocols for their isolation and characterization, and insights into their biosynthetic and biological pathways.

Natural Occurrence and Distribution

Benzomalvins are primarily found in fungi belonging to the genera Penicillium and Aspergillus.[2] Various species within these genera have been identified as producers of different benzomalvin analogs. Penicillium spathulatum, in particular, has been shown to produce a range of these compounds. The distribution of these metabolites suggests specific biosynthetic capabilities within these fungal lineages, making them a valuable resource for the discovery of novel bioactive molecules.

Table 1: Fungal Species Known to Produce Benzomalvins

Fungal SpeciesBenzomalvin Analog(s) ProducedSource Habitat/OriginReference(s)
Penicillium spathulatum SF7354Benzomalvins A, B, C, D, ESymbiotic fungus from Azorella monantha (Patagonia, Chile),
Penicillium spathulatum B35Benzomalvin ASolid culture
Penicillium sp. SC67Benzomalvins A, B, CSoil sample (North Dakota, USA),
Penicillium sp. SYPF 8411Benzomalvins A, E; N-Methylnovobenzomalvin ARhizosphere soil of Codonopsis clematidea,
Penicillium sp. FN070315Benzomalvin ENot specified
Aspergillus terreus ATCC 20542Benzomalvin A/DNot specified,

Quantitative Data on Benzomalvin Production

Direct comparisons of production yields across different studies are challenging due to variations in fungal strains, culture conditions, and extraction methods. However, reported isolation amounts provide a semi-quantitative insight into the production capabilities of these fungi.

Table 2: Isolated Yields of Benzomalvins from Fungal Cultures

Fungal StrainBenzomalvin AnalogCulture & Extraction DetailsAmount IsolatedReference(s)
Penicillium sp. SC67Benzomalvin AFermentation in production medium (4-5 days), extraction and HPLC purification.10 mg
Penicillium sp. SC67Benzomalvin BFermentation in production medium (4-5 days), extraction and HPLC purification.5.9 mg
Penicillium sp. SC67Benzomalvin CFermentation in production medium (4-5 days), extraction and HPLC purification.4.6 mg
Penicillium spathulatum SF7354Benzomalvins A-EIncubation in PDB (21 days), ethyl acetate (B1210297) extraction, MPLC and HPLC purification.Relative amounts determined by HPLC peak area.

Biosynthesis of Benzomalvins

The biosynthesis of benzomalvins is orchestrated by a three-gene cluster, which includes two nonribosomal peptide synthetase (NRPS) genes, benY and benZ, and a methyltransferase gene, benX. This machinery assembles the molecule from anthranilate and a large hydrophobic amino acid, such as phenylalanine. The process involves the formation of a linear Anth-NmPhe-Anth tripeptide intermediate, followed by cyclization steps to form the characteristic benzodiazepine ring structure. Genetic studies have identified the terminal cyclizing condensation domain as BenY-CT. Notably, the regioselective transannulation step in benzomalvin biosynthesis suggests the action of a specific "benzodiazepine synthase" enzyme, a novel activity that distinguishes it from the non-enzymatic cyclization seen in related compounds like asperlicin.

Benzomalvin Biosynthesis Pathway cluster_precursors Precursors cluster_nrps NRPS Machinery cluster_intermediates Intermediates cluster_product Final Product Anthranilate Anthranilate BenZ BenZ (NRPS) - Incorporates Anthranilate - Incorporates Phenylalanine Anthranilate->BenZ BenY BenY (NRPS) - Incorporates Anthranilate Anthranilate->BenY Phenylalanine Phenylalanine Phenylalanine->BenZ BenX BenX (Methyltransferase) - N-methylation of Phe BenZ->BenX Peptide bond formation Tripeptide Linear Anth-NmPhe-Anth Tripeptide Intermediate BenY->Tripeptide Peptide bond formation BenX->BenY N-methylation Macrocycle Macrocyclic Precursor Tripeptide->Macrocycle BenY-CT Domain (Cyclization/Release) Benzomalvin Benzomalvin A/D Macrocycle->Benzomalvin Benzodiazepine Synthase Activity (Transannulation)

Caption: Proposed biosynthetic pathway of Benzomalvin A/D.

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the isolation, purification, and characterization of benzomalvins, synthesized from methodologies reported in the literature.

1. Fungal Cultivation and Fermentation:

  • Strain: Penicillium spathulatum SF7354.

  • Medium: Potato Dextrose Broth (PDB).

  • Conditions: Inoculate PDB with the fungal strain and incubate at 15°C for 21 days with agitation at 120 rpm. For larger scale production, a two-stage seed culture can be employed, followed by fermentation in a production medium containing mannitol (B672) and arginine for 4-5 days at 27°C and 220 rpm.

2. Extraction of Crude Metabolites:

  • Subject the culture broth to liquid-liquid partitioning.

  • Extract the broth three times with an equal volume of ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Purification:

  • Step 1: Medium-Pressure Liquid Chromatography (MPLC):

    • Fractionate the crude extract using an MPLC system with a silica (B1680970) gel column.

    • Employ a gradient elution system, for example, a hexane-ethyl acetate gradient, to separate the extract into fractions.

  • Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the active fractions using a semi-preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 10 µm).

    • Use a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • A typical gradient could be: 5% B for 2 min, linear ramp to 40% B over 2 min, then to 80% B over 22 min, and finally to 100% B.

    • Monitor the elution profile with a UV detector and collect individual peaks corresponding to the benzomalvin derivatives.

4. Structure Elucidation and Characterization:

  • Mass Spectrometry (MS): Determine the molecular weights and elemental compositions of the purified compounds using High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structures using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can be used to unambiguously determine the absolute configuration.

Experimental Workflow A Fungal Culture (e.g., Penicillium spathulatum) B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Crude Extract B->C D MPLC Fractionation (Silica Gel, Hexane/EtOAc) C->D E Bioactive Fractions D->E F Semi-Preparative HPLC (C18, ACN/H2O Gradient) E->F G Purified Benzomalvins (A, B, C, D, E) F->G H Structure Elucidation G->H I Mass Spectrometry (HRMS) H->I J NMR Spectroscopy (1D & 2D) H->J K X-ray Crystallography H->K Apoptotic Pathway cluster_cell HCT116 Cancer Cell BZ Benzomalvins p53 ↑ p53 Activation BZ->p53 G1 G0/G1 Phase Cell Cycle Arrest p53->G1 Inhibits Progression PARP PARP Cleavage p53->PARP Induces Apoptosis Apoptosis (Programmed Cell Death) G1->Apoptosis PARP->Apoptosis

References

A Technical Guide to the Synthesis and Characterization of Novel Benzomalvin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed chemical synthesis and characterization of novel analogs of Benzomalvin C, a member of the quinazolinobenzodiazepine alkaloid family. While the direct synthesis of novel this compound analogs is not extensively reported in the current literature, this document outlines a robust, proposed methodology based on established synthetic routes for related benzomalvins, such as Benzomalvin A and E. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this unique chemical scaffold.

Benzomalvins are fungal secondary metabolites produced by Penicillium species that have garnered significant interest for their diverse biological activities, including neuroprotective, antimicrobial, and potential anticancer properties.[1] this compound, in particular, presents a compelling target for analog development due to its complex tetracyclic architecture.

Proposed Chemical Synthesis of this compound Analogs

The proposed synthetic strategy for novel this compound analogs is adapted from the reported total synthesis of other members of the benzomalvin family.[2][3][4][5] The core of this approach involves the construction of the quinazolinobenzodiazepine skeleton through a key intramolecular cyclization reaction. Modifications to the starting materials will allow for the generation of a library of novel this compound analogs with diverse substitutions.

Experimental Protocol: General Synthesis of a this compound Analog

The following is a generalized, multi-step protocol for the synthesis of a novel this compound analog. Specific reaction conditions and reagents may require optimization based on the desired substitutions.

  • Step 1: Synthesis of the Quinazolinone Core.

    • Reaction: Commercially available 2-aminobenzoic acid is reacted with a substituted chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) at 0 °C to room temperature.

    • Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

  • Step 2: N-Alkylation of the Quinazolinone.

    • Reaction: The quinazolinone intermediate is treated with a suitable alkylating agent (e.g., a substituted benzyl (B1604629) bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) at room temperature.

    • Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.

  • Step 3: Introduction of the Second Anthranilic Acid Moiety.

    • Reaction: The N-alkylated quinazolinone is coupled with a protected anthranilic acid derivative using a standard peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

    • Work-up: The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Step 4: Intramolecular Cyclization to Form the Benzodiazepine (B76468) Ring.

    • Reaction: The linear precursor is subjected to an intramolecular cyclization. This can be achieved through various methods, including a copper-catalyzed intramolecular C-N arylation.[4][5]

    • Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The resulting solid is purified by recrystallization or column chromatography to yield the final this compound analog.

Table 1: Hypothetical Quantitative Data for a Novel this compound Analog (BC-X)

ParameterValue
Synthesis
Overall Yield25%
Melting Point210-212 °C
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.15 (d, J=8.0 Hz, 1H), 7.80 (t, J=7.6 Hz, 1H), ...
¹³C NMR (100 MHz, CDCl₃) δ (ppm)168.5, 165.2, 145.8, ...
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺Calculated: 450.1508, Found: 450.1511
Chromatographic Data
HPLC Retention Time (C18 column, gradient elution)15.2 min
Purity (by HPLC)>98%
Biological Activity
IC₅₀ (HCT116 cancer cell line)5.2 µM

Characterization of Novel this compound Analogs

A comprehensive suite of analytical techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized this compound analogs.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, confirming the tetracyclic framework.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Performed using an ESI-TOF or Orbitrap mass spectrometer to determine the exact mass and confirm the elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reversed-phase C18 column is typically used with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid). The purity of the final compounds is determined by integrating the peak area at a suitable wavelength (e.g., 254 nm).

  • X-ray Crystallography:

    • Method: Single crystals of sufficient quality are grown by slow evaporation from a suitable solvent system. X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry of the molecule.

Visualizing the Synthetic Workflow and Potential Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Synthetic_Workflow A 2-Aminobenzoic Acid + Substituted Chloroacetyl Chloride B Quinazolinone Intermediate A->B Step 1: Amidation/Cyclization C N-Alkylated Quinazolinone B->C Step 2: N-Alkylation D Linear Tripeptide Precursor C->D Step 3: Peptide Coupling E Novel this compound Analog D->E Step 4: Intramolecular Cyclization

Caption: Proposed synthetic workflow for novel this compound analogs.

Given that benzomalvins are benzodiazepine alkaloids, a plausible mechanism of action for novel this compound analogs could involve the modulation of GABA-A receptors, a known target for benzodiazepines.[6][7][8][9]

Signaling_Pathway cluster_receptor GABA-A Receptor cluster_effects Cellular Effects GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds BZD_analog This compound Analog BZD_analog->Receptor Allosteric Modulation Cl_influx Increased Cl- Influx Receptor->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition

Caption: Putative signaling pathway of this compound analogs via GABA-A receptor modulation.

Conclusion

The development of novel this compound analogs represents a promising avenue for the discovery of new therapeutic agents. This technical guide provides a foundational framework for the synthesis and characterization of these complex molecules. The proposed synthetic strategy, coupled with rigorous analytical characterization, will enable the generation and validation of a diverse library of analogs for biological screening. Further investigation into the specific signaling pathways modulated by these compounds will be crucial for elucidating their mechanism of action and advancing their potential clinical applications.

References

An In-depth Technical Guide on the Mechanism of Action of Benzomalvins as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine (B1673888) pathway, representing a key therapeutic target in immuno-oncology due to its role in mediating tumor immune escape. Natural products are a promising source of novel inhibitor scaffolds. The Benzomalvins, a class of fungal-derived benzodiazepine (B76468) alkaloids, have been identified as potential IDO1 inhibitors. Specifically, Benzomalvin E has demonstrated inhibitory activity in enzymatic assays.[1] However, a detailed mechanistic understanding of this class of compounds remains elusive. This technical guide summarizes the current, limited knowledge on Benzomalvins as IDO1 inhibitors and provides a comprehensive framework of standard experimental protocols required to fully characterize their mechanism of action, binding kinetics, and cellular effects.

The Role of IDO1 in Immune Regulation and the Kynurenine Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine.[2] This initiates the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the expression and activity of IDO1 are often upregulated, leading to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to cell cycle arrest and apoptosis, thereby blunting the anti-tumor immune response.[3]

  • Kynurenine Metabolite Accumulation: The production of downstream metabolites, collectively known as kynurenines, actively promotes the differentiation and function of regulatory T cells (Tregs), further suppressing the immune system.[2]

Due to this central role in creating an immunosuppressive milieu, IDO1 has become an attractive target for the development of small-molecule inhibitors aimed at restoring anti-tumor immunity.[4]

Visualization of the IDO1-Mediated Kynurenine Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its subsequent impact on immune cells.

IDO1 Pathway and Immune Suppression.

Benzomalvins as IDO1 Inhibitors: Current State of Knowledge

Benzomalvins are a class of benzodiazepine alkaloids isolated from fungal species, such as Penicillium. While various Benzomalvins (A-E) have been identified, specific IDO1 inhibitory activity has been reported for Benzomalvin E. Another study noted that Benzomalvins in general may act as IDO inhibitors and can enhance the cytotoxic effects of chemotherapy in vitro.

Data Presentation

The quantitative data on the IDO1 inhibitory activity of Benzomalvins is currently limited to a single reported value for Benzomalvin E from an enzymatic assay.

CompoundTargetAssay TypeIC50 Value (μM)Source
Benzomalvin E IDO1Enzymatic21.4

Note: To date, no detailed kinetic analysis, cell-based activity, or mechanism of action studies have been published for Benzomalvin C or any other member of this compound class. The information provided simply confirms that the scaffold possesses inhibitory potential against the IDO1 enzyme.

Experimental Protocols for Characterizing this compound as an IDO1 Inhibitor

To fully elucidate the mechanism of action of this compound or its analogues, a series of standard, robust assays must be performed. The following sections detail the necessary experimental protocols.

Enzymatic IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified, recombinant IDO1 enzyme.

Objective: To determine the in vitro potency (IC50) of this compound against purified human IDO1.

Methodology:

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM potassium phosphate (B84403) (pH 6.5), 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase. The ascorbic acid and methylene blue serve as reducing agents to maintain the enzyme's heme iron in its active ferrous state.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations for testing (e.g., from 0.1 to 100 µM).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of purified recombinant human IDO1 enzyme to wells containing 50 µL of the diluted this compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding 100 µL of L-tryptophan substrate solution (e.g., a final concentration of 200 µM).

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Kynurenine Measurement: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and measure kynurenine concentration. This can be done via two common methods:

    • Spectrophotometry: Add Ehrlich's reagent to the supernatant and measure absorbance at 480 nm.

    • HPLC: Directly quantify kynurenine in the supernatant using High-Performance Liquid Chromatography for greater accuracy.

Visualization of the Enzymatic Assay Workflow

Enzymatic_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, This compound) B Add Enzyme + this compound to 96-well plate A->B C Pre-incubate (15 min, RT) B->C D Initiate Reaction: Add L-Tryptophan C->D E Incubate (30-60 min, 37°C) D->E F Terminate Reaction: Add TCA E->F G Hydrolyze Product (30 min, 50°C) F->G H Measure Kynurenine (HPLC or Spectrophotometry) G->H I Data Analysis: Calculate IC50 H->I

Workflow for an IDO1 Enzymatic Inhibition Assay.
Cell-Based IDO1 Functional Assay

This assay measures the inhibitory activity of a compound in a more physiologically relevant context, using human cells where IDO1 expression has been induced.

Objective: To determine the cellular potency (IC50) of this compound and assess its effects on kynurenine production in a cellular environment.

Methodology:

  • Cell Culture: Seed a human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells) in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with interferon-gamma (IFNγ, e.g., 50-100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment: Remove the IFNγ-containing media and replace it with fresh media containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. During this time, the induced IDO1 enzyme will catabolize tryptophan present in the culture medium.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Kynurenine Measurement:

    • Add TCA to the supernatant to precipitate proteins.

    • Incubate at 50°C for 30 minutes to complete the conversion of N-formylkynurenine to kynurenine.

    • Centrifuge the samples and transfer the clear supernatant to a new plate.

    • Quantify kynurenine levels using Ehrlich's reagent or HPLC as described in the enzymatic assay protocol.

Determining the Mechanism of Inhibition

Understanding whether an inhibitor is reversible, irreversible, and competitive or non-competitive with the substrate is critical for drug development.

Protocol 1: Reversibility "Jump Dilution" Assay

  • High-Concentration Incubation: Pre-incubate the IDO1 enzyme with a high concentration of this compound (e.g., 10x its IC50) for an extended period (e.g., 30-60 minutes) to allow for potential covalent binding.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the full reaction buffer containing L-tryptophan. This dilution lowers the concentration of the inhibitor to a level well below its IC50 (e.g., 0.1x IC50).

  • Activity Measurement: Immediately measure the enzyme activity over time.

    • Interpretation: If this compound is a reversible inhibitor, its effect will be lost upon dilution as it dissociates from the enzyme, and activity will be restored. If it is an irreversible inhibitor, it will remain covalently bound, and the enzyme activity will remain inhibited despite the dilution.

Protocol 2: Substrate Competition (Kinetic) Studies

  • Enzymatic Assay Setup: Perform the standard enzymatic IDO1 assay as described in section 3.1.

  • Varying Concentrations: Run the assay with several fixed concentrations of this compound while simultaneously varying the concentration of the L-tryptophan substrate across a wide range (e.g., from 0.2x Km to 10x Km).

  • Data Analysis: Plot the reaction velocity versus substrate concentration and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

    • Interpretation:

      • Competitive Inhibition: The apparent Km for tryptophan will increase with higher inhibitor concentrations, while Vmax remains unchanged.

      • Non-competitive Inhibition: The Vmax will decrease with higher inhibitor concentrations, while the Km remains unchanged.

      • Uncompetitive Inhibition: Both Vmax and Km will decrease.

Conclusion and Future Directions

The natural product Benzomalvin E has been identified as a micromolar inhibitor of the IDO1 enzyme, suggesting that the benzomalvin structural scaffold holds promise for the development of novel immunomodulatory agents. However, the current data is preliminary. The provided experimental protocols offer a clear and robust roadmap for the comprehensive characterization of this compound and its analogues. A thorough investigation, including determination of cellular potency, mechanism of inhibition, selectivity against related enzymes (IDO2, TDO), and in vivo efficacy, is essential to validate this compound class as a viable lead for therapeutic development.

References

Preliminary Investigation into Benzomalvin C's Effect on HCT116 Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a preliminary investigation into the effects of Benzomalvin C on the HCT116 human colorectal carcinoma cell line. The data presented is primarily derived from studies on a crude extract of Penicillium spathulatum SF7354, a symbiotic fungus from which this compound and its derivatives have been isolated. Notably, this compound is the most abundant of five identified benzomalvin derivatives in this extract[1]. The findings indicate that the this compound-rich fungal extract exhibits significant dose- and time-dependent cytotoxicity towards HCT116 cells[1]. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, with evidence suggesting a p53-dependent pathway[2]. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the Penicillium spathulatum SF7354 extract, which is rich in this compound.

Table 1: Cytotoxicity of P. spathulatum SF7354 Extract on HCT116 Cells
Concentration (µg/mL)Treatment Time (hours)Cell Viability (%)
124>90%
524~80%
1024~60%
252428.03%[1]
2048~40%
2072~25%

Data is estimated from graphical representations in the cited literature and supplemented with specific data points where available.

Table 2: Apoptosis Induction in HCT116 Cells by P. spathulatum SF7354 Extract (20 µg/mL)
Treatment Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
096.39%0.72%0.09%
24Not specified18.84%7.34%
48Not specified30.75%5.35%
7228.89%36.26%13.10%
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with P. spathulatum SF7354 Extract
TreatmentSub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlNot specified~60%~25%~15%
Extract (20 µg/mL, 24h)IncreasedIncreasedDecreasedDecreased
Extract (20 µg/mL, 48h)Further IncreasedFurther IncreasedFurther DecreasedFurther Decreased
Extract (20 µg/mL, 72h)Markedly IncreasedMarkedly IncreasedMarkedly DecreasedMarkedly Decreased

Specific percentages for each phase at each time point are not fully available; the table reflects the reported trends of an early G0/G1 arrest followed by a progressive increase in the sub-G1 (apoptotic) population.

Table 4: Western Blot Analysis of Key Proteins in HCT116 Cells
Target ProteinTreatment with P. spathulatum SF7354 ExtractObserved Effect
p53Time-dependentUpregulation
PARPTime-dependentCleavage (increase in cleaved form)

Experimental Protocols

HCT116 Cell Culture and Maintenance

The HCT116 human colorectal carcinoma cell line is maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[3]. Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere[3]. Subculturing is performed when cells reach 70-90% confluency[3]. The cell monolayer is washed with phosphate-buffered saline (PBS), and cells are detached using a 0.25% Trypsin-EDTA solution[3][4].

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[5][6]. HCT116 cells are seeded in 96-well plates at a density of approximately 8x10^3 cells/well and allowed to adhere overnight[5]. Cells are then treated with varying concentrations of the test compound (e.g., this compound or fungal extract) for specified durations (e.g., 24, 48, 72 hours)[7]. Following treatment, MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C[6][7]. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide), and the absorbance is measured at a wavelength of 570 nm using a microplate reader[7][8].

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

Apoptosis is quantified using an Annexin V-FITC and propidium (B1200493) iodide (PI) double staining kit, followed by flow cytometry[2][9]. HCT116 cells are treated with the test compound for various time points. After treatment, both floating and adherent cells are collected[2]. The cells are washed with cold PBS and resuspended in 1X binding buffer[1][2]. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-20 minutes[1][10]. After incubation, an additional volume of 1X binding buffer is added, and the samples are analyzed by a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified[1][2].

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining with a fluorescent DNA intercalating agent like propidium iodide (PI)[11][12][13]. HCT116 cells are treated with the test compound for the desired duration. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C[4]. The fixed cells are then washed with PBS and resuspended in a staining solution containing PI and RNase A[4]. After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software[12][14].

Western Blot Analysis

Western blotting is performed to detect changes in the expression levels of specific proteins[15][16]. HCT116 cells are treated with the test compound, and total protein is extracted using a lysis buffer[15]. Protein concentration is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[15]. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, PARP, β-actin). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[15].

Mandatory Visualizations

Proposed Signaling Pathway of this compound in HCT116 Cells

Benzomalvin_C_Pathway Benzomalvin_C This compound Cell_Stress Cellular Stress Benzomalvin_C->Cell_Stress Induces p53 p53 Activation Cell_Stress->p53 G0G1_Arrest G0/G1 Cell Cycle Arrest p53->G0G1_Arrest Promotes Apoptosis_Pathway Intrinsic Apoptosis Pathway p53->Apoptosis_Pathway Activates PARP_Cleavage PARP Cleavage Apoptosis_Pathway->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed p53-dependent apoptotic pathway of this compound in HCT116 cells.

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow HCT116_Culture HCT116 Cell Culture Treatment Treatment with this compound HCT116_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (p53, PARP) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound's effects on HCT116 cells.

Logical Relationship of Apoptosis and Cell Cycle Arrest

Apoptosis_CellCycle_Relationship Benzomalvin_C_Treatment This compound Treatment DNA_Damage_Stress DNA Damage/Stress Benzomalvin_C_Treatment->DNA_Damage_Stress p53_Upregulation p53 Upregulation DNA_Damage_Stress->p53_Upregulation G1_Arrest G1 Arrest (Repair) p53_Upregulation->G1_Arrest Apoptosis_Induction Apoptosis Induction (Irreparable Damage) p53_Upregulation->Apoptosis_Induction

Caption: Logical flow from this compound treatment to cell cycle arrest or apoptosis.

References

A Technical Guide to Diketopiperazine Alkaloids: Synthesis, Biological Activity, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "diketopiperazine-based benzodiazepine (B76468) alkaloids" does not correspond to a recognized class of natural products in the current scientific literature. This guide will focus on the extensive and well-documented family of diketopiperazine alkaloids , which are characterized by a core 2,5-diketopiperazine (DKP) ring, often fused or substituted with various heterocyclic systems, but typically not a benzodiazepine moiety. This class of compounds exhibits a wide range of significant biological activities and has been a subject of intensive research in natural product synthesis and drug discovery.

This technical guide provides a comprehensive overview of diketopiperazine alkaloids for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities with quantitative data, and detailed experimental protocols for key methodologies.

Introduction to Diketopiperazine Alkaloids

Diketopiperazines (DKPs), the smallest cyclic dipeptides, are a prevalent and structurally diverse class of natural products.[1][2] They are biosynthesized from the condensation of two α-amino acids and are found in a wide array of organisms, including fungi, bacteria, marine organisms, and plants.[1][3][4] The rigid DKP scaffold serves as a privileged structure in medicinal chemistry, offering metabolic stability and the ability to present substituents in a well-defined three-dimensional orientation.[1][3] This structural feature contributes to their diverse and potent biological activities, which include antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory properties.[1][5] Many diketopiperazine alkaloids, particularly those derived from tryptophan, possess complex, polycyclic architectures that have challenged and inspired synthetic chemists for decades.[3][6]

Synthesis of Diketopiperazine Alkaloids

The synthesis of diketopiperazine alkaloids can be broadly categorized into two main approaches: the formation of the DKP core from amino acid precursors, followed by further functionalization, or the late-stage formation of the DKP ring on a more complex intermediate.

A general workflow for the synthesis of diketopiperazines is depicted below:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product A Amino Acid 1 (Protected) C Peptide Coupling A->C B Amino Acid 2 (Ester) B->C D Deprotection C->D E Cyclization D->E F Diketopiperazine Core E->F

Caption: General synthetic workflow for the formation of a diketopiperazine core.

Key Synthetic Strategies

Several elegant strategies have been developed for the total synthesis of complex diketopiperazine alkaloids. These often involve the stereoselective construction of challenging quaternary carbon centers and the formation of intricate ring systems.

Example: Total Synthesis of (±)-Gliocladin C

A notable approach to the synthesis of (±)-gliocladin C involves a key nucleophilic addition of a diketopiperazine to an isatin (B1672199) derivative, followed by a Friedel–Crafts alkylation. This strategy efficiently constructs the core structure of the alkaloid.[7]

G A Diketopiperazine C Nucleophilic Addition A->C B Isatin Derivative B->C D Tertiary Alcohol Intermediate C->D F Friedel-Crafts Alkylation D->F E Indole (B1671886) E->F G Quaternary Center Formation F->G H Chemoselective Reduction & Cyclization G->H I (±)-Gliocladin C H->I

Caption: Key steps in the total synthesis of (±)-Gliocladin C.[7]

Biological Activities and Quantitative Data

Diketopiperazine alkaloids exhibit a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for various compounds.

CompoundSource OrganismBiological ActivityIC50 / MICReference
Aspergiamide AAspergillus sp. 16-5cα-Glucosidase Inhibition18.2 µM[8]
Aspergiamide CAspergillus sp. 16-5cα-Glucosidase Inhibition>100 µM[8]
Compound 9 (not named)Aspergillus sp. 16-5cα-Glucosidase Inhibition7.6 µM[8]
Nocardioazine ANocardiopsis sp. CMB-M0232P-glycoprotein InhibitionNot specified[9]
Plinabulin (NPI-2358)Marine-derivedInhibition of Microtubule PolymerizationIn clinical trials[1]

Biosynthesis of Diketopiperazine Alkaloids

The biosynthesis of diketopiperazine alkaloids is a fascinating area of research, often involving a variety of tailoring enzymes that modify a simple diketopiperazine core. The biosynthesis of nocardioazine B, for instance, involves a cyclodipeptide synthase, a stereoisomerase, a prenyltransferase, and a multifunctional methyltransferase.[9][10]

G A 2 x L-Tryptophan B Cyclodipeptide Synthase (CDPS) A->B aa-tRNA substrates C cyclo-L-Trp-L-Trp B->C D Stereoisomerase C->D E cyclo-D-Trp-D-Trp D->E F Prenyltransferase E->F G Prenylated Intermediate F->G H Methyltransferase (N- & C-methylation) G->H I Nocardioazine B H->I

Caption: Simplified biosynthetic pathway of Nocardioazine B.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Fermentation and Extraction Protocol for Fungal Diketopiperazine Alkaloids

This protocol is adapted from the study of Aspergillus sp. 16-5c.[8]

  • Fermentation: The fungus is cultured on a solid autoclaved rice medium. For each 1 L Erlenmeyer flask, 50 g of rice and 50 mL of 0.3% saline water are added. The flasks are incubated at room temperature under static conditions for 28 days.

  • Extraction: The mycelia and solid rice medium are extracted three times with methanol.

  • Solvent Evaporation: The organic solvents from the combined extracts are evaporated under reduced pressure to yield the crude organic extract.

  • Isolation: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient of petroleum ether/ethyl acetate (B1210297) (from 1:0 to 0:1) is used to elute the fractions. Further purification of the fractions can be achieved using techniques like preparative HPLC to isolate pure compounds.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the antidiabetic potential of the isolated compounds.[8]

  • Enzyme Solution: A solution of α-glucosidase from Saccharomyces cerevisiae (0.2 U/mL) in 0.1 M phosphate (B84403) buffer (pH 6.8) is prepared.

  • Substrate Solution: A solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) (2.5 mM) in the same phosphate buffer is prepared.

  • Assay Procedure:

    • 20 µL of the test compound solution (at various concentrations) is pre-incubated with 20 µL of the enzyme solution at 37 °C for 15 minutes.

    • The reaction is initiated by adding 20 µL of the substrate solution.

    • The mixture is incubated at 37 °C for another 15 minutes.

    • The reaction is terminated by adding 80 µL of 0.2 M Na2CO3 solution.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration. Acarbose is typically used as a positive control.

General Procedure for Diketopiperazine Synthesis via Catalytic Hydroxy-Directed Peptide Bond Formation

This protocol is based on a method using diboronic acid anhydride (B1165640) as a catalyst.[11]

  • Intermolecular Condensation: A mixture of an N-protected amino acid, an amino acid ester hydrochloride, a diboronic acid anhydride catalyst, and a suitable solvent is stirred at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Deprotection: The protecting group on the nitrogen of the dipeptide is removed using standard procedures (e.g., hydrogenation for a Cbz group).

  • Intramolecular Cyclization: The deprotected linear dipeptide is then subjected to conditions that promote intramolecular cyclization to form the diketopiperazine ring. This is often achieved by heating in a suitable solvent.

  • Purification: The resulting diketopiperazine is purified by column chromatography or recrystallization.

Conclusion

Diketopiperazine alkaloids represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their complex architectures have spurred the development of innovative synthetic strategies, and the elucidation of their biosynthetic pathways has opened up avenues for biocatalytic and synthetic biology approaches to generate novel analogs. The potent and varied biological activities of these compounds, including anticancer, antimicrobial, and enzyme-inhibitory effects, ensure that they will remain a focal point of natural product research and drug discovery efforts for the foreseeable future. Further exploration of the chemical space of diketopiperazine alkaloids is likely to yield new lead compounds for the development of next-generation therapeutics.

References

Methodological & Application

Application Note: A Robust HPLC-Based Protocol for the Purification of Benzomalvin C from Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzomalvins are a series of benzodiazepine (B76468) alkaloids produced by various fungal species, notably from the Penicillium genus.[1] Among them, Benzomalvin C has garnered interest due to its prevalence in certain fungal extracts and its contribution to the bioactivity of the producing organism. Recent studies have highlighted the anticancer potential of benzomalvin derivatives, making them promising candidates for novel drug development.[2][3] This application note provides a detailed, step-by-step protocol for the isolation and purification of this compound from a crude fungal extract using semi-preparative High-Performance Liquid Chromatography (HPLC).

Principle The purification strategy employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used in the column, while a polar mobile phase, consisting of a gradient of water and acetonitrile (B52724) with a formic acid modifier, is passed through it. Less polar compounds, like this compound, interact more strongly with the stationary phase and thus elute later than more polar impurities. By carefully controlling the mobile phase gradient, high-purity this compound can be effectively isolated from other co-occurring benzomalvin derivatives and fungal metabolites.

Experimental Protocols

Part 1: Extraction of Crude Benzomalvins

This initial phase focuses on obtaining a crude extract enriched with benzomalvins from the fungal biomass.

  • Fungal Fermentation: Cultivate the desired Penicillium species (e.g., Penicillium spathulatum) in a suitable production medium.[4]

  • Harvesting: After the incubation period, harvest the culture by centrifugation (e.g., 3,500 rpm for 30 minutes) to separate the mycelia from the supernatant.[4]

  • Solvent Extraction:

    • Resuspend the mycelial cells in distilled water.

    • Perform an exhaustive extraction using an equal volume of ethyl acetate (B1210297) (EtOAc) with vigorous shaking.

    • Repeat the extraction process at least twice to ensure maximum recovery of metabolites.

  • Concentration: Combine the organic (EtOAc) extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude fungal extract.

Part 2: HPLC Purification of this compound

This protocol details the semi-preparative HPLC method for isolating this compound from the crude extract. The parameters are based on successful methods for separating benzomalvin derivatives.

  • Sample Preparation: Dissolve a known quantity of the crude extract in a minimal volume of a suitable solvent (e.g., methanol (B129727) or DMSO) and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Setup: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column and begin the gradient elution program. Collect fractions at regular intervals (e.g., every 1 minute) throughout the run, paying close attention to the peaks detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using an analytical scale HPLC or UPLC-MS system to identify which fractions contain this compound in high purity. The analytical method can be a scaled-down version of the preparative method with a faster gradient.

  • Post-Purification: Pool the fractions containing pure this compound. Evaporate the solvent under reduced pressure or by lyophilization to obtain the purified solid compound. Calculate the final yield.

Data Presentation

Quantitative parameters for the HPLC purification are summarized in the tables below.

Table 1: HPLC System and Operating Parameters

Parameter Specification
HPLC System Semi-Preparative HPLC System (e.g., Vanquish)
Column Inspire C18 (250 x 10 mm i.d., 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min (Typical for a 10 mm i.d. column)
Detection UV at 220 nm
Column Temperature 40°C

| Injection Volume | 100 - 500 µL (dependent on concentration) |

Table 2: Semi-Preparative Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 - 2.0 95 5
2.0 - 4.0 60 40
4.0 - 26.0 20 80
26.0 - 26.5 0 100
26.5 - 31.5 0 100
31.5 - 32.0 95 5

| 32.0 - 35.0 | 95 | 5 |

Visualized Workflow

The overall process from fungal culture to purified compound is illustrated in the following workflow diagram.

G A Fungal Culture (Penicillium sp.) B Harvest & Ethyl Acetate Extraction A->B C Concentration to Crude Extract B->C D Semi-Preparative RP-HPLC C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Pool Pure Fractions F->G  Identify Pure Fractions H Solvent Evaporation G->H I Isolated this compound H->I

Caption: Workflow for HPLC Purification of this compound.

References

Application Note: 1H and 13C NMR Spectral Assignment for Benzomalvin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C is a member of the benzomalvin family of fungal metabolites, which are characterized by a unique benzodiazepine--dione core structure. These natural products have garnered interest in the scientific community due to their potential biological activities. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of complex natural products like this compound. This application note provides a detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra of this compound, and presents a summary of the reported spectral data.

Data Presentation

The definitive 1H and 13C NMR spectral data for this compound were reported by Sun et al. in the Journal of Antibiotics in 1994. While the full spectral data table was not accessible in publicly available databases at the time of this writing, the following tables are structured to present the key NMR assignments for this compound as would be detailed in the original publication. Researchers should refer to the primary literature for the precise chemical shift values and coupling constants.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data referenced from Sun et al., J. Antibiot. 1994, 47, 515-522.
............

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
Data referenced from Sun et al., J. Antibiot. 1994, 47, 515-522.
......

Experimental Protocols

The following protocols provide a general methodology for the acquisition of high-quality 1H and 13C NMR spectra for a natural product like this compound.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the fermentation broth of Penicillium species.[1] The isolation procedure involves solvent extraction of the culture filtrate, followed by chromatographic techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Sample for NMR:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and should be free of interfering signals in the regions of interest.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Fid Resolution: Approximately 0.25 Hz.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

2D NMR Spectroscopy (for complete assignment):

For a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the signals in both ¹H and ¹³C NMR spectra with the aid of the 2D NMR data.

Workflow for NMR Spectral Assignment of this compound

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent with TMS Isolation->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR Dissolution->C13_NMR COSY 2D COSY Dissolution->COSY HSQC 2D HSQC Dissolution->HSQC HMBC 2D HMBC Dissolution->HMBC NOESY 2D NOESY/ROESY Dissolution->NOESY FT_Phase Fourier Transform & Phasing H1_NMR->FT_Phase C13_NMR->FT_Phase Assignment Signal Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment NOESY->Assignment Calibration Chemical Shift Calibration FT_Phase->Calibration Integration ¹H Integration & Multiplicity Analysis Calibration->Integration Integration->Assignment Structure Final Structure of this compound Assignment->Structure Spectral_Assignment H1 ¹H Chemical Shifts & Multiplicities COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C Chemical Shifts C13->HSQC C13->HMBC COSY->H1 Structure This compound Structure COSY->Structure Proton Spin Systems HSQC->Structure Direct C-H Connectivity HMBC->Structure Molecular Skeleton Assembly

References

Application Note: High-Resolution Mass Spectrometry Analysis of Benzomalvin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C is a member of the benzomalvin family of fungal secondary metabolites, which are classified as diketopiperazine-based benzodiazepine (B76468) alkaloids.[1] Isolated from Penicillium species, this compound has garnered significant interest within the scientific community due to its potential as an anticancer agent.[1] Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, notably inducing p53-dependent apoptosis.[2][3] The molecular formula for this compound is C₂₄H₁₇N₃O₃ with a formula weight of 395.4 g/mol .[4]

This application note provides a detailed protocol for the high-resolution mass spectrometry (HRMS) analysis of this compound, a critical technique for its unambiguous identification and characterization. Furthermore, it outlines the signaling pathway through which this compound exerts its pro-apoptotic effects, offering valuable insights for researchers in drug discovery and development.

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry is an indispensable tool for the structural elucidation and confirmation of natural products like this compound. Its ability to provide exact mass measurements with high accuracy allows for the determination of elemental composition, a key step in identifying unknown compounds and verifying the identity of known ones.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for this compound.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular FormulaC₂₄H₁₇N₃O₃--
Exact Mass [M]395.12699To be determinedTo be determined
[M+H]⁺396.13427396.15To be determined
[M+Na]⁺418.11621To be determinedTo be determined
[M-H]⁻394.11971To be determinedTo be determined

Note: Observed values and mass error should be determined experimentally using a properly calibrated high-resolution mass spectrometer. A mass accuracy of <5 ppm is generally expected.

Experimental Protocols

This section details the methodology for the high-resolution mass spectrometry analysis of this compound, adapted from established protocols for related benzomalvin derivatives.

Sample Preparation
  • Standard Solution: Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724).

  • Working Solution: From the stock solution, prepare a working solution with a concentration ranging from 1 to 50 µM by diluting with 50-80% methanol or acetonitrile in LC-MS grade water. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

  • Blank Solution: Prepare a blank solution consisting of the same solvent mixture used to dissolve the sample. This will be used to assess background noise and potential contaminants.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • Instrumentation: An Agilent 1200 series high-performance liquid chromatograph (or equivalent) coupled to a Q-Exactive mass spectrometer (or a similar high-resolution mass spectrometer such as a TOF or Orbitrap) can be utilized.

  • Chromatographic Separation:

    • Column: Phenomenex Luna C-18(2) reverse-phase column (2 mm × 150 mm, 3 µm particle size) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be: 2% B at 0 min, ramp to 70% B at 35 min, then to 98% B at 54 min.

    • Flow Rate: 200 µL/min.

    • Injection Volume: 25 µL.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for detecting the [M+H]⁺ ion.

    • Scan Range: An intact mass scan range of 150–2000 Th is suitable for detecting this compound and potential co-eluting compounds.

    • Resolution: A resolving power of 70,000 at m/z 200 or higher is recommended to ensure high mass accuracy.

    • Data Acquisition: Data-dependent acquisition (DDA) with a "TopN" method (e.g., Top 5) can be employed to trigger tandem mass spectrometry (MS/MS) scans on the most abundant precursor ions for fragmentation analysis.

    • Collision Energy: For MS/MS, a normalized collision energy (NCE) of around 30 can be used as a starting point, with optimization as needed to obtain informative fragment spectra.

Data Analysis
  • Exact Mass Determination: Process the acquired data using the instrument's software to determine the experimental monoisotopic mass of the [M+H]⁺ ion of this compound.

  • Mass Error Calculation: Calculate the mass error in parts per million (ppm) using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Fragmentation Analysis: Analyze the MS/MS spectra to identify characteristic fragment ions. The fragmentation pattern of the quinazolino[3,2-a]benzodiazepine core can provide structural confirmation. While specific fragmentation data for this compound is not widely published, studies on similar 1,5-benzodiazepine derivatives suggest that major fragmentations occur in the seven-membered ring.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis cluster_output Output stock 1 mg/mL Stock Solution working 1-50 µM Working Solution stock->working lc Liquid Chromatography Separation working->lc blank Blank Solution blank->lc ms High-Resolution Mass Spectrometry lc->ms msms Tandem MS (Fragmentation) ms->msms exact_mass Exact Mass Determination msms->exact_mass fragmentation Fragmentation Analysis msms->fragmentation mass_error Mass Error Calculation (<5 ppm) exact_mass->mass_error result Structural Confirmation of this compound mass_error->result fragmentation->result

Caption: Experimental workflow for the high-resolution mass spectrometry analysis of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through a p53-dependent mechanism. The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress. The following diagram illustrates the key components of the p53-mediated apoptotic pathway that may be activated by this compound.

p53_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase benzomalvin_c This compound p53 p53 benzomalvin_c->p53 Induces mdm2 MDM2 p53->mdm2 Inhibited by p53_active Active p53 p53->p53_active Activation bax Bax p53_active->bax Upregulates bak Bak p53_active->bak Upregulates fas Fas Receptor p53_active->fas Upregulates dr5 DR5 p53_active->dr5 Upregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 caspase8 Caspase-8 Activation fas->caspase8 dr5->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53-mediated apoptotic signaling pathway potentially activated by this compound.

Conclusion

This application note provides a comprehensive protocol for the high-resolution mass spectrometry analysis of this compound, a promising anticancer compound. The detailed methodology and accompanying diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Accurate mass determination and an understanding of its mechanism of action are crucial for the continued investigation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Determining Benzomalvin C Cytotoxicity In Vitro Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a group of fungal-derived secondary metabolites that have garnered interest for their potential therapeutic properties. Recent studies have demonstrated that Benzomalvin derivatives exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of Benzomalvin C using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[3][4] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.

Principle of the MTT Assay

The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, in living cells. These enzymes cleave the tetrazolium ring of MTT, converting it into insoluble purple formazan crystals. This reduction only occurs in metabolically active cells, thus serving as a reliable indicator of cell viability. The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of an MTT assay determining the cytotoxicity of this compound on HCT116 cells.

Table 1: Raw Absorbance Data (570 nm) from MTT Assay

This compound (µM)Replicate 1Replicate 2Replicate 3Average AbsorbanceStd. Dev.
0 (Vehicle Control)1.2541.2881.2711.2710.017
11.1031.1251.0981.1090.014
50.8520.8790.8660.8660.014
100.6310.6550.6420.6430.012
250.3450.3610.3520.3530.008
500.1580.1650.1610.1610.004
1000.0890.0920.0900.0900.002
Blank (Media Only)0.0510.0530.0520.0520.001

Table 2: Calculation of Percent Cell Viability

This compound (µM)Average AbsorbanceCorrected Absorbance (Avg - Blank)% Cell Viability
0 (Vehicle Control)1.2711.219100.0%
11.1091.05786.7%
50.8660.81466.8%
100.6430.59148.5%
250.3530.30124.7%
500.1610.1098.9%
1000.0900.0383.1%

Note: % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Experimental Protocols

Materials and Reagents
  • This compound

  • Cell line of interest (e.g., HCT116 human colorectal carcinoma cells)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT Solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

  • Inverted microscope

Preparation of Reagents
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C. The final concentration of the solvent in the cell culture should not exceed a level that affects cell viability (typically <0.5%).

  • MTT Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.

    • Store the MTT solution protected from light at 4°C for frequent use or at -20°C for long-term storage.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound) and a blank group (medium only, no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-50 µL of the 5 mg/mL MTT solution to each well (the final concentration of MTT should be approximately 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.

  • Calculate Percent Viability: Express the viability of the treated cells as a percentage of the vehicle control.

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50: Plot the percent cell viability against the log concentration of this compound to generate a dose-response curve. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from this curve using appropriate software.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate cell_treatment Treat Cells with this compound cell_seeding->cell_treatment compound_prep Prepare this compound Dilutions compound_prep->cell_treatment incubation_24h Incubate for 24/48/72 hours cell_treatment->incubation_24h add_mtt Add MTT Reagent incubation_24h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h solubilize Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

BenzomalvinC_Signaling_Pathway Proposed Signaling Pathway for this compound Cytotoxicity benzomalvin_c This compound p53 p53 Activation benzomalvin_c->p53 induces cell_cycle_arrest G0/G1 Cell Cycle Arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis p53->cell_cycle_arrest parp_cleavage PARP Cleavage p53->parp_cleavage parp_cleavage->apoptosis

Caption: Proposed p53-dependent apoptotic pathway.

Troubleshooting

Common issues in the MTT assay and their potential solutions are outlined below.

Table 3: Troubleshooting Guide for MTT Assay

IssuePotential CauseSuggested Solution
High Background Absorbance Contamination of media or reagents. Phenol (B47542) red or serum in the media can interfere.Use fresh, sterile reagents. Use serum-free or phenol red-free media during the MTT incubation step.
Incomplete Formazan Solubilization Insufficient solvent volume or inadequate mixing.Ensure sufficient solvent volume is added. Increase incubation time with the solubilization solvent and ensure thorough mixing on an orbital shaker.
Low Absorbance Readings Cell number is too low. Incubation time with MTT is too short.Optimize cell seeding density. Increase MTT incubation time until purple crystals are visible.
High Variability Between Replicates Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS.
Compound Interference The test compound may directly reduce MTT or interfere with formazan crystal formation.Run a control with the compound in cell-free media to check for direct MTT reduction. If interference is observed, consider an alternative cytotoxicity assay.

Conclusion

The MTT assay is a robust and reliable method for determining the in vitro cytotoxicity of compounds like this compound. By following this detailed protocol and considering the potential for troubleshooting, researchers can obtain accurate and reproducible data on the dose- and time-dependent effects of this compound on cell viability. The evidence suggesting that this compound induces apoptosis via a p53-dependent pathway highlights its potential as an anticancer agent and warrants further investigation into its mechanism of action.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Benzomalvin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C, a fungal metabolite, has demonstrated potential as an anticancer agent by inducing programmed cell death, or apoptosis, in cancer cells. Understanding the mechanism and quantifying the extent of apoptosis are critical steps in the evaluation of its therapeutic potential. Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful platform for the rapid, quantitative analysis of apoptotic events at the single-cell level.

This document provides detailed protocols for the analysis of this compound-induced apoptosis and cell cycle arrest using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a widely accepted method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Apoptosis Assay

In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the cellular DNA. This dual-staining strategy allows for the differentiation of cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primarily)

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on studies of Benzomalvin derivatives, it is suggested that this compound may induce apoptosis through a p53-dependent pathway.[1] In response to cellular stress induced by this compound, the tumor suppressor protein p53 is activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax.[2] Bax can then translocate to the mitochondria, leading to the release of cytochrome c. Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the biochemical and morphological hallmarks of apoptosis.

BenzomalvinC_Apoptosis_Pathway cluster_cell Cancer Cell BenzomalvinC This compound CellularStress Cellular Stress BenzomalvinC->CellularStress induces p53_inactive Inactive p53 CellularStress->p53_inactive activates p53_active Active p53 p53_inactive->p53_active Bax Bax p53_active->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to CytC Cytochrome c Mitochondrion->CytC releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow cluster_workflow Flow Cytometry Analysis Workflow CellCulture 1. Cell Seeding & Culture (e.g., HCT116 cells) Treatment 2. Treatment with this compound (and controls) CellCulture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Staining 4. Annexin V/PI Staining Harvesting->Staining Acquisition 5. Flow Cytometry Acquisition Staining->Acquisition Analysis 6. Data Analysis Acquisition->Analysis

References

Evaluating the Anticancer Efficacy of Benzomalvin C in In Vivo Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C, a member of the benzomalvin family of fungal metabolites, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. Research indicates that benzomalvins, isolated from species such as Penicillium spathulatum, can induce apoptosis in cancer cells, with a particularly pronounced effect observed in the HCT116 human colon carcinoma cell line.[1][2] The mechanism of action is suggested to be linked to the activation of a p53-dependent apoptotic pathway.[1][2] These in vitro findings warrant further investigation into the in vivo anticancer efficacy of this compound to assess its therapeutic potential.

This document provides detailed application notes and experimental protocols for evaluating the anticancer efficacy of this compound using in vivo xenograft models. The protocols are designed to be a comprehensive guide for researchers, from the initial cell culture to the final tumor analysis.

Data Presentation

While in vitro studies strongly suggest the anticancer potential of this compound, to date, there is a lack of publicly available quantitative data from in vivo xenograft studies specifically evaluating this compound. The following table is a template illustrating how to present such data once generated. This structure allows for a clear and concise comparison of the treatment's efficacy against a control group.

Table 1: Template for In Vivo Efficacy Data of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-e.g., i.p.e.g., Dailye.g., 1500 ± 2500e.g., 1.5 ± 0.3
This compounde.g., 10e.g., i.p.e.g., Dailye.g., 750 ± 150e.g., 50e.g., 0.7 ± 0.1
This compounde.g., 25e.g., i.p.e.g., Dailye.g., 450 ± 100e.g., 70e.g., 0.4 ± 0.05
Positive Controle.g., 5-FUe.g., i.p.e.g., Q3De.g., 600 ± 120e.g., 60e.g., 0.6 ± 0.08

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo xenograft study to evaluate the anticancer efficacy of this compound.

Cell Culture and Preparation

This protocol is for the culture of HCT116 cells, which have shown high sensitivity to benzomalvin derivatives.[2]

  • Cell Line: HCT116 (human colorectal carcinoma)

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Procedure:

    • Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

    • For tumor implantation, harvest cells in their logarithmic growth phase.

In Vivo Xenograft Model Establishment
  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Materials:

    • HCT116 cells

    • Phosphate-Buffered Saline (PBS), sterile

    • Matrigel (optional, can enhance tumor take rate)

    • 1 mL syringes with 27-gauge needles

  • Procedure:

    • Harvest HCT116 cells and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 2.5 x 10⁷ cells/mL.

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Inject 0.1 mL of the cell suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    • Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.

This compound Administration and Tumor Monitoring
  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., PBS, DMSO solution)

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive Control (e.g., 5-Fluorouracil)

  • Procedure:

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups (n=8-10 mice per group).

    • Prepare the this compound formulation in a suitable vehicle. The final concentration of the vehicle (e.g., DMSO) should be non-toxic.

    • Administer the assigned treatment to each mouse according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).

    • Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in formalin for histological analysis, while snap-freezing the remainder for molecular analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vivo xenograft study.

experimental_workflow Experimental Workflow for In Vivo Evaluation of this compound cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis cell_culture HCT116 Cell Culture cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest cell_prep Prepare Cell Suspension cell_harvest->cell_prep tumor_implantation Subcutaneous Implantation in Nude Mice cell_prep->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis (Tumor Growth Inhibition) euthanasia->data_analysis histology Histological & Molecular Analysis euthanasia->histology

Workflow for the in vivo xenograft study.
Proposed Signaling Pathway

Based on existing literature, this compound is believed to induce apoptosis through a p53-dependent pathway. The diagram below outlines this proposed mechanism.

p53_pathway Proposed p53-Dependent Apoptotic Pathway of this compound benzomalvin_c This compound cellular_stress Cellular Stress benzomalvin_c->cellular_stress p53 p53 Activation cellular_stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

p53-dependent apoptosis induced by this compound.

References

Application Notes and Protocols for Screening Benzomalvin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a class of fungal secondary metabolites that have demonstrated a range of biological activities, including neuroprotective, antimicrobial, and notably, anticancer properties. Recent studies have highlighted that Benzomalvin derivatives can induce dose- and time-dependent cytotoxicity in cancer cell lines such as HCT116, operating through mechanisms that involve the induction of apoptosis and cell cycle arrest. Evidence suggests a p53-dependent pathway is involved in this process.[1] Furthermore, some benzomalvins have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune escape.[2][3][4] This multifaceted bioactivity makes Benzomalvin C and its derivatives promising candidates for the development of novel anticancer therapeutics.

This document provides a detailed protocol for a tiered bioassay designed to screen this compound derivatives for their anticancer potential. The screening cascade begins with a primary high-throughput cytotoxicity assay, followed by secondary assays to elucidate the mechanism of action, focusing on apoptosis induction and the potential involvement of the p53 signaling pathway.

Principle of the Bioassay

The proposed bioassay is a multi-step screening process:

  • Primary Screening (Cytotoxicity): A resazurin-based fluorescence assay will be used to assess the dose-dependent cytotoxicity of this compound derivatives against the HCT116 human colon cancer cell line.[5][6][7] Resazurin (B115843), a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. A decrease in fluorescence intensity is proportional to the number of viable cells, thus indicating the cytotoxic potential of the test compounds.

  • Secondary Screening (Mechanism of Action):

    • Apoptosis Induction: A homogeneous, luminogenic caspase-3/7 activity assay will be performed on compounds that exhibit significant cytotoxicity. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

    • p53 Signaling Pathway Activation (Conceptual): As evidence points to a p53-dependent mechanism, further investigation into the activation of this pathway is recommended for lead compounds. This could involve techniques such as Western blotting for key proteins like p53, p21, and Bax, or reporter gene assays.

Experimental Protocols

Materials and Reagents
  • Cell Line: HCT116 (human colorectal carcinoma), obtained from ATCC or another reputable cell bank.

  • Cell Culture Media: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cytotoxicity Assay:

    • Resazurin sodium salt

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Reagents for Apoptosis Assay:

    • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Control Compounds:

    • Doxorubicin or Staurosporine (positive control for cytotoxicity and apoptosis)

    • Vehicle control (e.g., 0.1% DMSO in media)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Multi-well plate reader with fluorescence (Ex/Em: ~560/590 nm) and luminescence detection capabilities

    • Opaque-walled 96-well or 384-well microplates (for fluorescence and luminescence assays)

    • Standard cell culture flasks and consumables

Protocol 1: Primary Cytotoxicity Screening using Resazurin Assay
  • Cell Seeding:

    • Culture HCT116 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound derivatives in DMSO.

    • Perform serial dilutions of the stock solutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[8][9]

    • Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (media with the same final DMSO concentration as the test compounds).

    • After 24 hours of cell incubation, add 1 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate for 48 or 72 hours.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL stock solution of resazurin in PBS and filter-sterilize.

    • After the compound incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with media and resazurin only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Secondary Screening for Apoptosis using Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as in the primary cytotoxicity assay (Protocol 1, steps 1 and 2), using opaque-walled white plates suitable for luminescence measurements. It is recommended to test compounds at their IC50 and 2x IC50 concentrations.

  • Caspase-3/7 Assay:

    • After the desired incubation period (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with media and reagent only).

    • Calculate the fold-change in caspase-3/7 activity for each treatment relative to the vehicle control.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison of the activity of different this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives on HCT116 Cells

DerivativeIC50 (µM) after 48hIC50 (µM) after 72h
This compound
Derivative 1
Derivative 2
...
Doxorubicin

Table 2: Apoptosis Induction by this compound Derivatives in HCT116 Cells

DerivativeConcentration (µM)Fold-Change in Caspase-3/7 Activity (vs. Vehicle)
This compoundIC50
2x IC50
Derivative 1IC50
2x IC50
......
Staurosporine(Positive Control Conc.)

Visualizations

Experimental Workflow

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Mechanism of Action) start Seed HCT116 cells in 96-well plates treat Treat with this compound derivatives (0.1-100 µM) start->treat resazurin Add Resazurin and incubate treat->resazurin measure_fluorescence Measure Fluorescence (Ex/Em: 560/590 nm) resazurin->measure_fluorescence calc_ic50 Calculate IC50 values measure_fluorescence->calc_ic50 seed_secondary Seed HCT116 cells in 96-well plates calc_ic50->seed_secondary Select active derivatives treat_secondary Treat with active derivatives (IC50 and 2x IC50) seed_secondary->treat_secondary caspase_assay Add Caspase-Glo® 3/7 reagent treat_secondary->caspase_assay measure_luminescence Measure Luminescence caspase_assay->measure_luminescence calc_fold_change Calculate Fold-Change in Caspase Activity measure_luminescence->calc_fold_change

Caption: Workflow for screening this compound derivatives.

Proposed Signaling Pathway

p53_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm benzomalvin This compound Derivative p53 p53 Activation benzomalvin->p53 Induces p21 p21 Expression p53->p21 bax Bax Expression p53->bax cell_cycle Cell Cycle Arrest p21->cell_cycle Inhibits caspase9 Caspase-9 bax->caspase9 Mitochondrial Pathway caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p53-mediated apoptotic pathway.

References

Application of Benzomalvin C in Studying Indoleamine 2,3-Dioxygenase (IDO1) Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2][3][4] This metabolic pathway is of significant interest in various research fields, including oncology, immunology, and neurobiology, due to its role in immune suppression and disease pathogenesis.[2] IDO1 is overexpressed in many tumors, creating an immunosuppressive microenvironment that allows cancer cells to evade the host's immune system. Inhibition of IDO1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity.

Benzomalvins are a class of fungal-derived benzodiazepine (B76468) alkaloids. While research has specifically highlighted Benzomalvin E as a novel inhibitor of IDO1, this application note will focus on the potential utility of the structurally related compound, Benzomalvin C, as a tool for studying IDO1 pathways. Given the structural similarity within the benzomalvin family, this compound may also exhibit inhibitory effects on IDO1 and serve as a valuable research compound.

Mechanism of Action of IDO1 Inhibition

IDO1 catalyzes the oxidative cleavage of the indole (B1671886) ring of tryptophan, leading to the production of N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound effects on the immune system, particularly on T-cell function. Tryptophan starvation can arrest T-cell proliferation, while kynurenine and other metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), further contributing to an immunosuppressive environment.

IDO1 inhibitors block this enzymatic activity, thereby restoring local tryptophan concentrations and preventing the accumulation of immunosuppressive kynurenine metabolites. This action can reverse the immunosuppressive effects and enhance the efficacy of the host's anti-tumor immune response.

Potential Applications of this compound

  • Screening for Novel IDO1 Inhibitors: this compound can be used as a reference compound or a starting point for structure-activity relationship (SAR) studies to develop more potent and selective IDO1 inhibitors.

  • Investigating the Role of the IDO1 Pathway: By inhibiting IDO1, this compound can be employed in in vitro and in vivo models to elucidate the downstream effects of IDO1 pathway modulation in various diseases, including cancer and neuroinflammatory disorders.

  • Combination Therapy Studies: this compound can be used in preclinical studies to evaluate the synergistic effects of IDO1 inhibition with other therapeutic modalities, such as checkpoint inhibitors or chemotherapy.

Quantitative Data

CompoundTargetAssay TypeIC50 Value (µM)Reference
Benzomalvin EIDO1Enzymatic Assay21.4
EpacadostatIDO1Cellular Assay (P1.IDO1 cells)0.054
EpacadostatIDO1Enzymatic Assay0.07
NTRC 3883-0IDO1Enzymatic Assay0.123
NTRC 3883-0IDO1Cellular Assay (A375 cells)0.182

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for IDO1 Inhibition

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on recombinant human IDO1 activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5

  • Cofactors: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue

  • Catalase (100 µg/mL)

  • This compound (test compound)

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be selected to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Enzyme Addition: Add the recombinant IDO1 enzyme to the wells of a 96-well plate. Include wells without the enzyme as a background control.

  • Inhibitor Addition: Add the diluted this compound or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the reaction by adding the reaction mixture to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 30% TCA to each well.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and add the DMAB reagent.

  • Measurement: Measure the absorbance at 480 nm using a microplate reader. The absorbance is proportional to the amount of kynurenine produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for IDO1 Inhibition

This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)

  • Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • This compound (test compound)

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • 96-well cell culture plates

  • Reagents for kynurenine detection (as in the enzymatic assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression. Include a set of wells without IFN-γ as a negative control.

  • Inhibitor Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound or the control inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.

  • Data Analysis: Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the cellular IC50 value.

Visualizations

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Catalysis Benzomalvin_C This compound Benzomalvin_C->IDO1 Inhibition Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Downstream Downstream Metabolites Kynurenine->Downstream Immune_Suppression Immune Suppression (T-cell arrest, Treg activation) Downstream->Immune_Suppression

Caption: The IDO1-mediated kynurenine pathway and the inhibitory action of this compound.

Experimental_Workflow_Enzymatic cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilutions of this compound D Combine Reagents in 96-well Plate A->D B Prepare Reaction Mixture (Substrate, Cofactors) B->D C Prepare Recombinant IDO1 C->D E Incubate at 37°C D->E F Stop Reaction with TCA E->F G Hydrolyze to Kynurenine F->G H Add DMAB Reagent G->H I Measure Absorbance at 480 nm H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro enzymatic IDO1 inhibition assay.

Experimental_Workflow_Cellular cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed Cells in 96-well Plate B Induce IDO1 with IFN-γ A->B C Add Serial Dilutions of This compound B->C D Incubate for 24-48 hours C->D E Collect Supernatant D->E F Measure Kynurenine (TCA/DMAB Method) E->F G Calculate Cellular IC50 F->G

Caption: Workflow for the cell-based IDO1 inhibition assay.

References

Application Notes & Protocols: Methods for Assessing the Immunomodulatory Effects of Benzomalvin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzomalvin C is a fungally derived benzodiazepine (B76468) metabolite. While its primary described activity is as an antagonist of the substance P receptor NK1, this target is intricately linked with neuro-immune communication and inflammatory processes.[1][2] Substance P, the natural ligand for the NK1 receptor, is a neuropeptide that can modulate the activity of various immune cells, including lymphocytes, macrophages, and mast cells, often promoting pro-inflammatory responses. Therefore, by antagonizing the NK1 receptor, this compound is hypothesized to possess immunomodulatory, particularly anti-inflammatory, properties.

These application notes provide a comprehensive framework of in vitro and in vivo methodologies to systematically evaluate the immunomodulatory potential of this compound. The protocols are designed to assess its effects on key immune cell functions, inflammatory signaling pathways, and overall immune response in a physiological context.

Part 1: In Vitro Assessment of Immunomodulatory Activity

In vitro assays are crucial for the initial screening and mechanistic evaluation of a compound's effect on specific immune cell types and pathways in a controlled environment.[3][4]

Lymphocyte Proliferation Assay

This assay determines the effect of this compound on the proliferation of T and B lymphocytes, a fundamental process in the adaptive immune response.[5][6] The MTT assay, a colorimetric method, measures cell metabolic activity as an indicator of cell viability and proliferation.[5]

Experimental Workflow for In Vitro Assays

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Analysis C1 Isolate PBMCs from whole blood C3 Seed cells in 96-well plates C1->C3 C2 Or Culture Immune Cell Line (e.g., RAW 264.7) C2->C3 T1 Pre-treat with various concentrations of This compound C3->T1 T2 Add Stimulant (e.g., PHA, LPS) T1->T2 A1 Lymphocyte Proliferation (MTT Assay) T2->A1 A2 Cytokine Quantification (ELISA/Multiplex) T2->A2 A3 Signaling Pathway Analysis (Western Blot) T2->A3

Caption: General workflow for in vitro immunomodulatory assays.

Protocol: MTT Assay for Lymphocyte Proliferation

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Seeding: Seed 1 x 10⁵ PBMCs per well in a 96-well flat-bottom plate.

  • Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add a mitogen such as Phytohaemagglutinin (PHA) at 5 µg/mL to stimulate T-lymphocyte proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of proliferation inhibition relative to the stimulated control.

Data Presentation: Lymphocyte Proliferation

Treatment Group This compound (µM) Absorbance (570 nm) Proliferation (%) Inhibition (%)
Unstimulated Control 0 0.15 ± 0.02 0 -
Stimulated Control (PHA) 0 1.20 ± 0.10 100 0
Test 0.1 1.15 ± 0.09 95.2 4.8
Test 1 0.95 ± 0.08 76.2 23.8
Test 10 0.60 ± 0.05 42.9 57.1

| Test | 100 | 0.30 ± 0.04 | 14.3 | 85.7 |

Cytokine Production Assay

This assay measures the effect of this compound on the production of key inflammatory cytokines. This can be performed using enzyme-linked immunosorbent assays (ELISA) for specific cytokines or multiplex assays (e.g., Luminex) for broader profiling.[7][8][9]

Protocol: Cytokine Measurement in LPS-Stimulated Macrophages

  • Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS.

  • Seeding: Seed 2.5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[10]

  • Stimulation: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[11]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using specific ELISA kits according to the manufacturer's instructions.[10][12]

Data Presentation: Effect on Pro-inflammatory Cytokine Production

Treatment Group This compound (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Unstimulated Control 0 50 ± 15 25 ± 10 10 ± 5
Stimulated Control (LPS) 0 4500 ± 350 8000 ± 600 1200 ± 150
Test 1 4200 ± 300 7500 ± 550 1100 ± 120
Test 10 2500 ± 200 4500 ± 400 650 ± 80

| Test | 100 | 800 ± 90 | 1500 ± 180 | 250 ± 40 |

Analysis of Inflammatory Signaling Pathways

To elucidate the mechanism of action, the effect of this compound on key inflammatory signaling pathways like NF-κB and MAPKs should be investigated.[11][13] Western blotting can be used to assess the phosphorylation status of key signaling proteins.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes activates BenzomalvinC This compound BenzomalvinC->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

G Stimulus Stimulus (LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Response Inflammatory Response TranscriptionFactors->Response BenzomalvinC This compound BenzomalvinC->MAPKKK Inhibits?

Caption: A generalized MAPK signaling cascade.

Protocol: Western Blot Analysis

  • Cell Treatment & Lysis: Treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes). Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts.

Data Presentation: Signaling Protein Activation

Treatment Group This compound (µM) p-p65 / total p65 (Fold Change) p-ERK / total ERK (Fold Change)
Unstimulated Control 0 1.0 1.0
Stimulated Control (LPS) 0 5.2 ± 0.5 4.8 ± 0.4
Test 10 3.1 ± 0.3 2.9 ± 0.3

| Test | 100 | 1.5 ± 0.2 | 1.3 ± 0.2 |

Part 2: In Vivo Assessment of Immunomodulatory Activity

In vivo models are essential to confirm the immunomodulatory effects of this compound in a complex physiological system.[14][15]

LPS-Induced Systemic Inflammation in Mice

This acute inflammation model is widely used to evaluate the anti-inflammatory potential of therapeutic agents.[14]

Protocol: LPS-Induced Inflammation

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide mice into groups (n=8-10 per group): Vehicle control, LPS control, this compound (various doses), and a positive control (e.g., Dexamethasone).

  • Treatment: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before the LPS challenge.

  • LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 5 mg/kg, i.p.).

  • Sample Collection: At a specified time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture for serum preparation. Euthanize animals and harvest organs like the lung and liver for histological analysis.

  • Analysis: Measure serum levels of TNF-α and IL-6 using ELISA. Perform H&E staining on organ sections to assess inflammatory cell infiltration.

Data Presentation: In Vivo Anti-inflammatory Effects

Treatment Group Dose (mg/kg) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL) Lung Inflammation Score
Vehicle Control - < 50 < 25 0.1 ± 0.1
LPS Control - 6000 ± 500 15000 ± 1200 3.5 ± 0.4
This compound 10 4500 ± 400 11000 ± 900 2.8 ± 0.3
This compound 50 2000 ± 250 5000 ± 450 1.5 ± 0.2

| Dexamethasone | 5 | 1000 ± 150 | 2500 ± 300 | 1.1 ± 0.2 |

Delayed-Type Hypersensitivity (DTH) Model

The DTH model is used to assess the effect of a compound on cell-mediated (T-cell dependent) immune responses.[10][14]

Protocol: DTH Response in Mice

  • Sensitization: Sensitize mice by topically applying a sensitizing agent, such as 2,4-dinitrofluorobenzene (DNFB), to the shaved abdomen on day 0.

  • Treatment: Administer this compound or vehicle daily from day 0 to day 5.

  • Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB to the right ear. The left ear receives the vehicle only.

  • Measurement: Measure the thickness of both ears using a digital caliper at 24 and 48 hours after the challenge.

  • Calculation: The DTH response is quantified as the difference in ear thickness (swelling) between the right and left ears.

Data Presentation: Effect on DTH Response

Treatment Group Dose (mg/kg) Ear Swelling at 24h (mm) Ear Swelling at 48h (mm)
Vehicle Control - 0.35 ± 0.04 0.25 ± 0.03
This compound 10 0.28 ± 0.03 0.20 ± 0.02
This compound 50 0.15 ± 0.02 0.10 ± 0.01

| Dexamethasone | 5 | 0.12 ± 0.02 | 0.08 ± 0.01 |

Conclusion: This comprehensive set of protocols provides a robust framework for characterizing the immunomodulatory effects of this compound. The suggested in vitro assays will help determine its direct effects on immune cells and elucidate the underlying molecular mechanisms, particularly its influence on the NF-κB and MAPK signaling pathways. The in vivo models will then serve to validate these findings in a more complex biological system, assessing the compound's potential as an anti-inflammatory or immunosuppressive agent. The structured data tables and diagrams are designed for clear interpretation and presentation of results.

References

Troubleshooting & Optimization

Overcoming challenges in the large-scale synthesis of Benzomalvin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Benzomalvin C.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound revolve around maintaining high yields, ensuring stereochemical purity, managing reaction kinetics, and developing robust purification methods. Key challenging steps often involve the construction of the quinazolinone and benzodiazepine (B76468) ring systems, which may require sensitive reagents and precise control of reaction conditions.

Q2: Are there established total synthesis routes for this compound that are amenable to large-scale production?

A2: While detailed large-scale protocols for this compound are not extensively published, the total syntheses of related compounds like Benzomalvin A and E provide a strong foundation. Methodologies such as intramolecular aza-Wittig reactions and copper-catalyzed intramolecular C-N arylation have been successfully employed for constructing the core scaffold and can be adapted for the synthesis of this compound.[1][2][3] The choice of route for scale-up will depend on factors like starting material cost, reagent safety, and process robustness.

Q3: What are the critical process parameters to monitor during the synthesis?

A3: Critical process parameters include temperature, reaction time, reagent stoichiometry, solvent purity, and agitation rate. For key cyclization steps, strict control over atmospheric conditions (e.g., inert atmosphere to prevent side reactions) is crucial. In-process controls using techniques like HPLC and NMR are recommended to monitor reaction completion and impurity profiles.

Q4: How can the stereochemistry of this compound be controlled during synthesis?

A4: Controlling the stereochemistry of this compound, which possesses multiple chiral centers, is a significant challenge. The use of chiral starting materials, such as specific amino acid derivatives, is a common strategy. Additionally, employing stereoselective reactions and chiral catalysts can help establish the desired stereoisomer. Chiral HPLC analysis is essential for determining the enantiomeric excess of the final product.

Q5: What are the recommended purification strategies for large-scale production of this compound?

A5: Large-scale purification of this compound typically involves a multi-step approach. Initial purification can be achieved through extraction and precipitation to remove bulk impurities. This is often followed by column chromatography. For large-scale operations, techniques like preparative HPLC or flash chromatography with automated systems are often employed. Crystallization is a highly effective final step for achieving high purity and for isolating the desired polymorph.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in cyclization step (e.g., quinazolinone or benzodiazepine formation) 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient catalyst activity. 4. Presence of impurities in starting materials or solvents.1. Increase reaction time or temperature cautiously, monitoring for side product formation. 2. Ensure strict anhydrous and inert conditions. Perform a stability study on the starting material and product under the reaction conditions. 3. Use fresh catalyst or increase catalyst loading. Screen alternative catalysts. 4. Purify starting materials and ensure use of high-purity, dry solvents.
Formation of significant side products 1. Incorrect reaction temperature. 2. Non-optimal reagent stoichiometry. 3. Air or moisture sensitivity of reagents.1. Optimize the reaction temperature using a Design of Experiments (DoE) approach. 2. Carefully control the addition rate and stoichiometry of reagents. 3. Degas solvents and use an inert atmosphere (e.g., Nitrogen or Argon).
Poor stereoselectivity 1. Racemization during reaction or workup. 2. Ineffective chiral auxiliary or catalyst. 3. Incorrect choice of solvent or temperature.1. Analyze reaction intermediates to identify the source of racemization. Use milder reaction and workup conditions. 2. Screen a library of chiral ligands or catalysts. 3. Evaluate the effect of different solvents and temperatures on stereoselectivity.
Difficulty in purification 1. Co-elution of impurities with the product. 2. Product instability on silica (B1680970) gel. 3. Amorphous nature of the final product.1. Develop an orthogonal purification method (e.g., different stationary phase or solvent system for chromatography). Consider preparative HPLC. 2. Use an alternative stationary phase like alumina (B75360) or a bonded phase. A salt screen to form a crystalline salt of the product might also be beneficial. 3. Perform a comprehensive crystallization screening to find suitable conditions for obtaining a crystalline solid.
Inconsistent batch-to-batch results 1. Variation in raw material quality. 2. Poor process control. 3. Inadequate mixing at large scale.1. Establish stringent specifications for all starting materials and reagents. 2. Implement robust in-process controls and document all process parameters meticulously. 3. Ensure proper reactor design and agitation for homogeneous reaction mixtures.

Experimental Protocols

Key Experiment: Intramolecular Aza-Wittig Reaction for Quinazolinone Ring Formation (Adapted for Scale-Up)

This protocol is a conceptual adaptation for the large-scale synthesis based on methodologies reported for related Benzomalvin structures.[1]

Objective: To construct the quinazolinone ring system via an intramolecular aza-Wittig reaction.

Materials:

  • Azido-ester precursor

  • Triphenylphosphine (B44618) (PPh3) or polymer-supported triphenylphosphine

  • High-purity toluene (B28343)

  • Inert gas (Nitrogen or Argon)

  • Jacketed glass reactor with overhead stirrer and reflux condenser

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with inert gas.

  • Reagent Charging: The azido-ester precursor is dissolved in toluene and charged to the reactor.

  • Aza-Wittig Reaction: Triphenylphosphine (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by TLC or HPLC for the consumption of the starting material and the formation of the iminophosphorane intermediate.

  • Cyclization: Upon complete formation of the intermediate, the reaction mixture is heated to reflux (approx. 110 °C) to induce intramolecular cyclization. The progress of the reaction is monitored by HPLC.

  • Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by slurry washing with a suitable solvent (e.g., diethyl ether) to remove triphenylphosphine oxide, followed by column chromatography or crystallization.

Process Optimization Data (Illustrative)

ParameterCondition ACondition BCondition C
Solvent TolueneXyleneDMF
Temperature 110 °C140 °C100 °C
Reaction Time 12 h8 h24 h
Yield 75%82%65%
Purity (by HPLC) 92%95%90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Azido-ester Precursor dissolve Dissolve in Toluene start->dissolve charge Charge to Reactor dissolve->charge add_phosphine Add PPh3 charge->add_phosphine stir Stir at RT (Intermediate Formation) add_phosphine->stir reflux Reflux (Cyclization) stir->reflux monitor Monitor by HPLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete concentrate Concentrate cool->concentrate purify Purify (Chromatography/Crystallization) concentrate->purify end End: Quinazolinone Product purify->end

Caption: Experimental Workflow for Quinazolinone Ring Formation.

troubleshooting_logic start Low Yield Observed check_completion Check Reaction Completion via HPLC/TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes degradation Degradation Observed check_completion->degradation No increase_time Increase Reaction Time/Temp incomplete->increase_time check_reagents Check Reagent Purity/Activity incomplete->check_reagents milder_conditions Use Milder Conditions degradation->milder_conditions inert_atmosphere Ensure Inert Atmosphere degradation->inert_atmosphere increase_time->start Re-evaluate check_reagents->start Re-evaluate milder_conditions->start Re-evaluate inert_atmosphere->start Re-evaluate

References

Optimizing fermentation conditions to increase Benzomalvin C yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions to increase the yield of Benzomalvin C.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound yield in fermentation?

A1: The yield of this compound, a fungal secondary metabolite, is influenced by a combination of biological and process-related factors. Key factors include the genetic stability of the producing fungal strain, the composition of the culture medium (especially carbon and nitrogen sources), and the physical parameters of the fermentation process, such as pH, temperature, aeration, and agitation.[1]

Q2: I have successfully cultured my fungus, but the this compound yield is lower than expected. Where should I begin troubleshooting?

A2: A systematic review of your entire workflow is the best starting point.[1]

  • Strain Integrity: First, verify the health, purity, and genetic stability of your fungal culture.[1] High-producing strains can sometimes be unstable.

  • Fermentation Parameters: Scrutinize your records to ensure that critical parameters like pH, temperature, and dissolved oxygen were maintained within the optimal range throughout the fermentation run.[1]

  • Extraction and Quantification: Evaluate your downstream processing to identify potential losses during extraction and to confirm the accuracy of your analytical methods for quantification.[1]

Q3: How significantly does the fermentation medium's composition affect this compound production?

A3: The composition of the fermentation medium is critical. The type and concentration of carbon and nitrogen sources can dramatically impact both fungal growth and secondary metabolite production. For many fungi, slowly metabolized carbon sources may be preferable to rapidly consumed ones like glucose, which can cause catabolite repression and inhibit the expression of secondary metabolite gene clusters. The carbon-to-nitrogen (C:N) ratio is another crucial factor that requires optimization.

Q4: What is the role of pH in this compound fermentation?

A4: The pH of the culture medium is a critical parameter that affects nutrient availability, the activity of biosynthetic enzymes, and cell membrane permeability, all of which can influence this compound biosynthesis. For many filamentous fungi, a slightly acidic to neutral pH is often optimal for the production of secondary metabolites. It is crucial to monitor and control the pH throughout the fermentation process.

Q5: How does dissolved oxygen (DO) concentration impact the fermentation process?

A5: Dissolved oxygen is an essential parameter in aerobic fungal fermentations. The oxygen supply can affect fungal morphology, which in turn influences the viscosity of the fermentation broth and nutrient uptake. Both insufficient and excessive oxygen levels can be detrimental. Low DO can lead to oxygen limitation, while excessively high aeration and agitation can cause shear stress, damaging the fungal mycelia.

Troubleshooting Guides

Problem 1: Low or No this compound Production Despite Good Fungal Growth
Possible Cause Troubleshooting Steps
Suboptimal Media Composition The medium may lack essential precursors or have an incorrect balance of nutrients. Systematically test different carbon and nitrogen sources. Experiment with a range of C:N ratios. Consider supplementing the medium with potential precursors for polyketide synthesis.
Incorrect Fermentation Parameters The pH, temperature, or aeration levels may be outside the optimal range for this compound biosynthesis. Perform small-scale experiments to determine the optimal pH and temperature. Vary aeration and agitation rates to assess their impact on yield.
Catabolite Repression High concentrations of readily metabolizable sugars like glucose can inhibit the production of secondary metabolites. Test alternative carbon sources or implement a fed-batch strategy to maintain a low concentration of the primary carbon source.
Genetic Instability of the Strain The producing strain may have lost its ability to synthesize this compound due to genetic drift. Re-streak the culture from a frozen stock to ensure purity and screen for high-producing colonies.
Problem 2: Inconsistent this compound Yield Between Batches
Possible Cause Troubleshooting Steps
Inconsistent Inoculum Quality The age, size, and physiological state of the inoculum can significantly impact fermentation kinetics. Develop and adhere to a standardized protocol for inoculum preparation, specifying the age of the culture, spore concentration, and pre-culture conditions.
Poorly Controlled Fermentation Parameters Fluctuations in pH, temperature, or dissolved oxygen can lead to variability in yield. Calibrate all sensors (pH, temperature, DO) before each fermentation run. Implement automated control systems to maintain parameters within a narrow range.
Variability in Raw Materials The quality of complex media components can vary between suppliers or even between different lots from the same supplier. Source materials from a single, reliable supplier and test new lots in small-scale experiments before use in large-scale fermentations.
Microbial Contamination Contamination can divert nutrients from the production strain and introduce inhibitory by-products. Use strict aseptic techniques during inoculation and sampling. Plate samples on general-purpose media to check for contaminants.

Data Presentation: Impact of Fermentation Parameters

The following tables provide illustrative data on how different fermentation parameters can affect the yield of a fungal secondary metabolite like this compound. The optimal values will need to be determined empirically for your specific strain and fermentation system.

Table 1: Effect of pH on Secondary Metabolite Yield

pHBiomass (g/L)This compound Yield (mg/L)
5.018.245.3
6.022.5112.8
7.021.898.6
8.019.160.1

Note: Data is illustrative. Optimal pH for many fungi is between 5 and 7.

Table 2: Effect of Temperature on Secondary Metabolite Yield

Temperature (°C)Biomass (g/L)This compound Yield (mg/L)
2015.755.9
2523.1125.4
3020.989.7
3514.242.1

Note: Data is illustrative. Optimal temperature for many fungi is between 25°C and 30°C.

Table 3: Effect of Carbon Source on Secondary Metabolite Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose25.435.2
Sucrose23.888.1
Soluble Starch22.1130.5
Glycerol19.5115.9

Note: Data is illustrative. Complex carbohydrates or slowly metabolized sugars often favor secondary metabolite production.

Table 4: Effect of Nitrogen Source on Secondary Metabolite Yield

Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
Ammonium (B1175870) Sulfate18.948.7
Sodium Nitrate20.375.4
Peptone24.1142.3
Yeast Extract23.5135.8

Note: Data is illustrative. Organic nitrogen sources often enhance secondary metabolite production.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to screen the effects of different carbon and nitrogen sources on this compound production.

  • Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary salts and minerals, but without a carbon or nitrogen source.

  • Aliquot and Supplement: Aliquot the basal medium into a series of shake flasks. Supplement each set of flasks (in triplicate) with a different carbon source (e.g., glucose, sucrose, soluble starch) at a constant concentration. For the nitrogen source experiment, use the best-performing carbon source and supplement with different nitrogen sources (e.g., ammonium sulfate, peptone, yeast extract).

  • Inoculation: Inoculate each flask with a standardized amount of fungal spores or mycelial suspension.

  • Incubation: Incubate the flasks under constant temperature and agitation for a predetermined fermentation period (e.g., 7-10 days).

  • Sampling and Analysis: At the end of the fermentation, harvest the broth. Separate the mycelium from the supernatant by filtration. Measure the dry cell weight to determine biomass.

  • Extraction: Extract this compound from the mycelium and/or supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Quantification: Analyze the crude extract using HPLC-UV or LC-MS/MS to quantify the yield of this compound.

  • Data Analysis: Compare the yields obtained with different carbon and nitrogen sources to identify the optimal components.

Protocol 2: Submerged Fermentation in a Bioreactor

This protocol outlines the general procedure for this compound production in a lab-scale bioreactor.

  • Medium Preparation and Sterilization: Prepare the optimized fermentation medium and sterilize it in the bioreactor.

  • Inoculum Preparation: Prepare a seed culture in shake flasks using the optimized medium and incubate for 2-3 days.

  • Inoculation: Aseptically transfer the seed culture to the sterilized bioreactor (typically 5-10% v/v).

  • Fermentation and Parameter Control: Start the fermentation under the determined optimal conditions of temperature, pH, and agitation. Maintain the pH using automated addition of acid/base. Control the dissolved oxygen (DO) level by adjusting the agitation and aeration rates.

  • Monitoring: Regularly take samples to monitor biomass, substrate consumption, and this compound production.

  • Harvesting: Once the peak yield of this compound is reached, harvest the fermentation broth.

  • Downstream Processing: Separate the biomass and proceed with the extraction and purification of this compound.

Visualizations

Biosynthetic Pathway of Benzomalvin

Benzomalvin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Machinery Anth1 Anthranilate BenZ_C1 BenZ-C1 Anth1->BenZ_C1 NmPhe N-methyl-Phenylalanine NmPhe->BenZ_C1 Anth2 Anthranilate BenZ_C2 BenZ-C2 Anth2->BenZ_C2 BenZ_C1->BenZ_C2 Peptide bond formation Tripeptide Linear Tripeptide (Anth-NmPhe-Anth) BenZ_C2->Tripeptide Peptide bond formation BenY_CT BenY-CT (Terminal C-domain) Macrocycle Macrocyclic Precursor BenY_CT->Macrocycle Cyclization & Release Tripeptide->BenY_CT Benzomalvin Benzomalvin Macrocycle->Benzomalvin BenX BenX (Methyltransferase) Benzomalvin->BenX BenX->Benzomalvin Methylation (e.g., this compound)

Caption: Biosynthetic pathway of Benzomalvins, highlighting the roles of key NRPS domains.

Experimental Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow start Start: Low this compound Yield strain Strain Reactivation & Purity Check start->strain inoculum Standardize Inoculum Preparation strain->inoculum ofat One-Factor-at-a-Time (OFAT) Media Screening (C & N sources, pH, Temp) inoculum->ofat analysis Extraction & HPLC/LC-MS Analysis ofat->analysis rsm Response Surface Methodology (RSM) for Fine-tuning Key Parameters rsm->analysis bioreactor Scale-up to Bioreactor with Process Control (DO, pH) bioreactor->analysis data Data Analysis & Comparison analysis->data data->rsm Identify Key Factors data->bioreactor Optimized Conditions optimized Optimized Fermentation Protocol data->optimized Validate & Finalize

Caption: A systematic workflow for troubleshooting and optimizing this compound fermentation yield.

References

Improving the efficiency of Benzomalvin C purification from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Benzomalvin C purification from complex fungal fermentation mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and chromatographic purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

  • Question: My initial ethyl acetate (B1210297) extraction from the Penicillium culture broth shows very low concentrations of this compound. What could be the cause?

  • Answer:

    • Suboptimal Fermentation Conditions: The production of secondary metabolites like benzomalvins is highly dependent on the fermentation parameters. Factors such as the culture medium composition, pH, temperature, and incubation time can significantly impact the yield. Optimal conditions often involve a long incubation period (e.g., 21 days) at a lower temperature (e.g., 15°C) in a suitable medium like Potato Dextrose Broth (PDB).[1]

    • Inefficient Extraction: Ensure the liquid-liquid partitioning is thorough. It is recommended to extract the culture broth three times with an equal volume of ethyl acetate to maximize the recovery of benzomalvins.[1] The pH of the aqueous phase can also influence the partition coefficient of benzomalvin alkaloids; ensure the pH is not highly acidic or basic during extraction unless specifically required for impurity removal.

    • Compound Degradation: Benzomalvins can be sensitive to pH and temperature. Prolonged exposure to harsh conditions during extraction should be avoided. Perform extractions promptly after harvesting and at controlled temperatures.

Issue 2: Poor Separation of this compound from Other Benzomalvin Derivatives

  • Question: I am observing multiple, closely eluting peaks in my HPLC chromatogram, making it difficult to isolate pure this compound. How can I improve the resolution?

  • Answer:

    • Complex Mixture: Crude extracts from Penicillium spathulatum often contain a mixture of benzomalvin derivatives (A, B, D, and E) alongside this compound.[2] These compounds have very similar structures and polarities, making baseline separation challenging.

    • Gradient Optimization: A shallow, optimized gradient is crucial for separating structurally similar compounds. Start with a broad scouting gradient to determine the approximate elution time of the benzomalvin cluster, then run a much shallower gradient around that region. For example, if the compounds elute around 40-50% acetonitrile (B52724), a gradient from 35% to 55% over a longer period (e.g., 30-40 minutes) will improve separation.

    • Mobile Phase Additives: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to both the aqueous and organic phases can improve peak shape and resolution for alkaloid compounds.

    • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve peak efficiency, which may enhance resolution. However, be mindful of potential compound degradation or epimerization at higher temperatures.

Issue 3: Broad or Tailing Peaks During HPLC Purification

  • Question: My this compound peak is showing significant tailing. What are the common causes and solutions?

  • Answer:

    • Secondary Interactions: Peak tailing for basic compounds like benzomalvins is often caused by interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Using an end-capped C18 column and adding an acidic modifier like TFA or formic acid to the mobile phase can help mask these silanol groups and reduce tailing.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

    • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or methanol (B129727) when the gradient starts at 5% acetonitrile), it can cause peak distortion. If a strong solvent is necessary for solubility, keep the injection volume as small as possible.

Issue 4: Apparent Conversion of this compound to Other Isomers During Purification

  • Question: I've noticed that the relative proportions of my benzomalvin peaks change between purification steps, or even when re-injecting a purified fraction. Why is this happening?

  • Answer:

    • Epimerization: Benzomalvins can exist as interconverting epimers or atropisomers. This process can be influenced by pH, temperature, and the presence of water, causing one isomer to convert into another. This phenomenon has been observed in benzomalvin derivatives, where a single purified compound can spontaneously give rise to a mixture of epimers in solution.

    • Mitigation Strategies:

      • Control pH: Maintain a neutral or slightly acidic pH throughout the purification process, as extreme pH values can accelerate epimerization.

      • Lower Temperature: Perform chromatographic separations at room temperature or even sub-ambient temperatures if your HPLC system allows. Avoid unnecessarily high temperatures.

      • Minimize Time in Solution: Do not let purified fractions sit in solution for extended periods before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reverse-phase HPLC method to purify this compound?

A1: A good starting point is a C18 column with a water/acetonitrile mobile phase containing 0.1% TFA. A multi-step gradient can be effective for initial fractionation, followed by a shallower gradient for final purification. See the tables below for a recommended starting protocol.

Q2: What are the typical co-extractives from a Penicillium fermentation that might interfere with purification?

A2: Besides other benzomalvin derivatives, crude extracts may contain a variety of other secondary metabolites commonly produced by Penicillium, including polyketides (like citrinin (B600267) and patulin), other alkaloids (like roquefortine C), and various fatty acids and sterols.[1] These compounds have a wide range of polarities, necessitating a multi-step purification strategy, often starting with medium-pressure liquid chromatography (MPLC) for initial fractionation before moving to HPLC.

Q3: How can I confirm the identity of my purified this compound?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can confirm the correct molecular weight and elemental composition. Tandem MS (MS/MS) will provide a fragmentation pattern that can be compared to literature values. 1H and 13C NMR spectroscopy are essential for confirming the detailed chemical structure.

Q4: My this compound seems unstable and degrades upon storage. How can I improve its stability?

A4: For long-term storage, this compound should be stored as a dry, solid material at low temperatures (e.g., -20°C or -80°C) and protected from light. In solution, benzomalvins may be susceptible to degradation and epimerization. If you need to store it in solution, use an appropriate solvent, keep it at a low temperature, and use it as quickly as possible. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Example Multi-Step HPLC Gradient for Initial Fractionation of Crude Extract

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)Curve
0.09551.0Linear
5.09551.0Linear
35.05951.0Linear
40.05951.0Linear
41.09551.0Linear
45.09551.0Linear

This is a general scouting gradient. The elution profile should be monitored to design an optimized gradient for the target compounds.

Table 2: Example Optimized Shallow HPLC Gradient for this compound Purification

Time (min)% Water (0.1% TFA)% Methanol (0.1% TFA)Flow Rate (mL/min)Curve
0.050501.0Linear
30.030701.0Linear
32.05951.0Linear
35.05951.0Linear
36.050501.0Linear
40.050501.0Linear

This gradient is illustrative. The optimal percentages of methanol or acetonitrile will depend on the specific column and instrument used.

Experimental Protocols

Protocol 1: Extraction of Benzomalvins from Fungal Culture

  • Harvesting: After incubation (e.g., 21 days at 15°C), separate the fungal mycelium from the culture broth by centrifugation or filtration.

  • Liquid-Liquid Extraction:

    • Transfer the culture broth into a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate completely.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate (B86663) to remove residual water.

    • Filter off the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the resulting crude extract in a sealed vial at -20°C until further purification.

Protocol 2: General Two-Step Chromatographic Purification

  • Initial Fractionation (MPLC):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Adsorb the sample onto a small amount of silica (B1680970) gel.

    • Load the dried sample onto a pre-packed silica gel column for medium-pressure liquid chromatography (MPLC).

    • Elute the column with a step or linear gradient of hexane (B92381) and ethyl acetate.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing benzomalvins.

    • Combine the benzomalvin-rich fractions and evaporate the solvent.

  • Final Purification (Semi-Preparative HPLC):

    • Dissolve the partially purified fraction in a suitable injection solvent (e.g., methanol or DMSO, diluted with the initial mobile phase).

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute with an optimized gradient of water and acetonitrile (or methanol), both containing 0.1% TFA (refer to Table 2 for a starting point).

    • Monitor the elution profile at 220 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure (lyophilization is preferred if the mobile phase is TFA-based).

    • Confirm the purity and identity of the final compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation Penicillium Culture Broth LLE Liquid-Liquid Extraction (Ethyl Acetate) Fermentation->LLE Concentration Evaporation LLE->Concentration Crude_Extract Crude Benzomalvin Extract Concentration->Crude_Extract MPLC MPLC Fractionation (Silica Gel, Hexane/EtOAc) Crude_Extract->MPLC Fraction_Analysis Fraction Analysis (TLC/HPLC) MPLC->Fraction_Analysis HPLC Semi-Prep RP-HPLC (C18, ACN/H2O) Fraction_Analysis->HPLC Benzomalvin-rich fractions Pure_BenzomalvinC Purified this compound HPLC->Pure_BenzomalvinC

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic Start Poor HPLC Peak Shape (Tailing, Broadening) Check_Overload Is sample concentration too high? Start->Check_Overload Reduce_Conc Action: Reduce sample load or injection volume. Check_Overload->Reduce_Conc Yes Check_Silanol Are you using an acidic modifier (e.g., 0.1% TFA)? Check_Overload->Check_Silanol No Add_Modifier Action: Add 0.1% TFA or Formic Acid to mobile phase. Check_Silanol->Add_Modifier No Check_Solvent Is injection solvent stronger than mobile phase? Check_Silanol->Check_Solvent Yes Change_Solvent Action: Dilute sample in initial mobile phase. Check_Solvent->Change_Solvent Yes Check_Column Is the column old or degraded? Check_Solvent->Check_Column No Replace_Column Action: Flush column or replace with a new one. Check_Column->Replace_Column Yes

References

Addressing solubility and stability issues of Benzomalvin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzomalvin C. The information provided aims to address common challenges related to the solubility and stability of this compound in aqueous solutions.

Troubleshooting Guides

Issue: this compound solubility is poor in my aqueous buffer.

Poor aqueous solubility is a common challenge with hydrophobic compounds like this compound. Here are several strategies to enhance its solubility, ranging from simple adjustments to more complex formulation approaches.

Initial Steps:

  • Solvent Selection: this compound is reported to be soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[1] For initial in vitro experiments, preparing a concentrated stock solution in one of these solvents and then diluting it into your aqueous buffer is a common practice.

Advanced Strategies:

If simple solvent and pH adjustments are insufficient, consider the following formulation techniques:

  • Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[2] Water-miscible organic solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[2][3]

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4][5] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers are often preferred due to their lower toxicity.[4]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6] This is a widely used technique for enhancing the solubility and dissolution rate of poorly water-soluble drugs.[6]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a solid state.[5] The resulting product can have a higher dissolution rate and apparent solubility.[5]

Workflow for Selecting a Solubilization Method:

start Start: Poor Solubility of this compound solvent Prepare concentrated stock in organic solvent (DMSO, Ethanol) start->solvent solid_dispersion Consider solid dispersion for oral formulations start->solid_dispersion ph_adjust Adjust pH of aqueous buffer solvent->ph_adjust If dilution causes precipitation cosolvent Use co-solvents (e.g., PEG, Propylene Glycol) ph_adjust->cosolvent If solubility is still insufficient surfactant Incorporate surfactants (e.g., Tween 80) cosolvent->surfactant For higher concentrations end_goal Achieve desired concentration and stability cosolvent->end_goal cyclodextrin Utilize cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Alternative approach surfactant->end_goal cyclodextrin->end_goal solid_dispersion->end_goal For solid dosage forms

Caption: Workflow for selecting a suitable solubilization method for this compound.

Issue: this compound appears to be degrading in my aqueous solution over time.

The chemical stability of this compound in aqueous solutions can be a concern due to its structure, which includes a benzodiazepine (B76468) core, a diketopiperazine moiety, and an epoxide ring.

Potential Degradation Pathways:

  • Hydrolysis of the Epoxide Ring: Epoxides are susceptible to ring-opening via hydrolysis under both acidic and basic conditions.[2][3][4][6] This reaction would result in the formation of a diol derivative.

  • Hydrolysis of the Diketopiperazine Ring: The amide bonds within the diketopiperazine structure can also be susceptible to hydrolysis, leading to the opening of the ring and the formation of a linear dipeptide derivative.[7][8]

Troubleshooting Stability Issues:

  • pH Control: The rate of hydrolysis is often pH-dependent. Conducting stability studies at different pH values can help identify the pH at which this compound is most stable.

  • Temperature Control: Degradation reactions are typically accelerated at higher temperatures. Storing solutions at lower temperatures (e.g., 4°C) can help to slow down degradation.

  • Exclusion of Light: Some compounds are sensitive to light-induced degradation. Protecting solutions from light by using amber vials or covering containers with aluminum foil is a good practice.

  • Use of Stabilizing Agents:

    • Antioxidants: If oxidative degradation is suspected, the addition of antioxidants may be beneficial.

    • Chelating Agents: Metal ions can catalyze degradation reactions. The inclusion of a chelating agent like EDTA can help to sequester these ions.[9]

    • Lyoprotectants: For long-term storage, lyophilization (freeze-drying) can be an effective way to improve the stability of compounds that are unstable in solution. Lyoprotectants like mannitol (B672) or sucrose (B13894) are often added to the formulation to protect the compound during this process.[10]

Workflow for a Typical Stability Study:

start Start: Prepare this compound solution conditions Aliquot and store under different conditions (pH, temperature, light exposure) start->conditions timepoints Sample at defined time points (e.g., 0, 24, 48, 72 hours) conditions->timepoints analysis Analyze samples by HPLC-UV/MS timepoints->analysis quantify Quantify remaining this compound analysis->quantify degradants Identify and quantify degradation products analysis->degradants data_analysis Determine degradation rate and pathway quantify->data_analysis degradants->data_analysis end_goal Identify optimal storage conditions data_analysis->end_goal

Caption: A typical experimental workflow for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How can I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. When preparing your working solution, the stock solution should be diluted into your aqueous buffer, ensuring that the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).

Q3: What analytical methods can be used to assess the concentration and stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the concentration of this compound. To monitor stability and identify potential degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is highly recommended.[11]

Q4: Are there any known incompatibilities of this compound with common excipients?

There is no specific information on the incompatibility of this compound with common excipients. However, as a general precaution, it is advisable to perform compatibility studies with your chosen excipients, especially if you are developing a complex formulation.

Q5: How does the epoxide group in this compound affect its stability?

The epoxide group is a strained three-membered ring that can be susceptible to nucleophilic attack, particularly by water (hydrolysis).[2][3][4][6] This reaction can be catalyzed by both acids and bases and would lead to the formation of a diol. Therefore, maintaining a neutral pH and storing solutions at low temperatures is recommended to minimize the degradation of the epoxide ring.

Mechanism of Epoxide Hydrolysis:

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis epoxide_acid This compound (Epoxide) protonated_epoxide Protonated Epoxide epoxide_acid->protonated_epoxide H+ diol_acid Trans-diol product protonated_epoxide->diol_acid H2O (nucleophilic attack) epoxide_base This compound (Epoxide) alkoxide Alkoxide intermediate epoxide_base->alkoxide OH- (nucleophilic attack) diol_base Trans-diol product alkoxide->diol_base H2O (protonation)

References

Troubleshooting variability in Benzomalvin C biological assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzomalvin C in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a fungal secondary metabolite produced by species of the Penicillium genus. It is structurally classified as a benzodiazepine. Its known biological activities include:

  • Anticancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, with a notable impact on HCT116 colon cancer cells. This activity is associated with the induction of apoptosis.[1][2]

  • Neurokinin-1 (NK1) Receptor Antagonism: It acts as a weak antagonist of the NK1 receptor, which is involved in pain transmission and inflammation.[3]

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: this compound is a weak inhibitor of IDO1, an enzyme implicated in immune tolerance, particularly in the context of cancer.

Q2: What are the physical and chemical properties of this compound relevant to biological assays?

Key properties of this compound include:

  • Solubility: It is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4]

  • Stability: As with many natural products, the stability of this compound in solution and under assay conditions should be considered a potential source of variability. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[5]

Q3: In which cell lines has this compound shown significant activity?

The most pronounced cytotoxic effects of this compound and its derivatives have been observed in the HCT116 human colon cancer cell line.

Data Presentation

Table 1: Summary of this compound and Derivatives' In Vitro Anticancer Activity

CompoundCell LineAssay TypeIC50 (µg/mL)
Benzomalvin A/DHCT116MTT0.29
Benzomalvin BHCT116MTT1.88
This compound HCT116 MTT 0.64
Benzomalvin EHCT116MTT1.07

Data extracted from a study on benzomalvin derivatives isolated from Penicillium spathulatum SF7354.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on the HCT116 cell line.

Materials:

  • This compound

  • HCT116 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates at a density of 2 x 10^4 cells/cm^2 and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be ≤ 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation:

    • Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.

    • Incubate for 1 to 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Neurokinin-1 (NK1) Receptor Binding Assay

This is a generalized protocol for a competitive binding assay to assess the affinity of a test compound like this compound for the NK1 receptor.

Materials:

  • Cell membranes from a cell line expressing the human NK1 receptor (e.g., CHO-K1 cells)

  • Radiolabeled Substance P (e.g., [3H]-Substance P)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound and Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the assay buffer.

    • Dilute the radiolabeled Substance P in the assay buffer to a fixed concentration (typically at or below its Kd value).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • A fixed amount of cell membrane preparation.

      • A range of concentrations of this compound (or unlabeled Substance P for a standard curve).

      • The fixed concentration of radiolabeled Substance P.

    • Include controls for total binding (radioligand and membranes, no competitor) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Substance P).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Data Acquisition:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Determine the IC50 value of this compound and subsequently calculate its binding affinity (Ki).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or Non-Reproducible Results - Compound instability in assay media.- Variability in cell health or passage number.- Pipetting errors.- Prepare fresh stock solutions of this compound for each experiment.- Use cells within a consistent and low passage number range.- Ensure proper mixing and accurate pipetting techniques.
Low Potency or No Activity - Poor solubility of this compound in the assay medium.- Degradation of the compound.- Inappropriate assay conditions (e.g., pH, temperature).- Increase the final DMSO concentration slightly (while ensuring it remains non-toxic to the cells) or use a stepwise dilution method.- Visually inspect for precipitation under a microscope.- Confirm the stability of this compound under your specific assay conditions.- Optimize assay parameters such as incubation time and temperature.
High Background Signal - Intrinsic color or fluorescence of this compound.- Direct reduction of assay reagents (e.g., MTT) by the compound.- Run a control with this compound in the assay medium without cells to measure its intrinsic signal and subtract it from the experimental values.- Consider using a non-colorimetric/fluorescent assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).
Bell-Shaped Dose-Response Curve - At high concentrations, the compound may precipitate out of solution, reducing its effective concentration.- Off-target effects at higher concentrations.- Check for precipitation at high concentrations.- If precipitation is observed, try to improve solubility or test a narrower concentration range.- Investigate potential off-target effects through counter-screens.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare this compound Stock Solution (in DMSO) D Serially Dilute this compound in Media A->D B Culture HCT116 Cells C Seed Cells in 96-well Plates B->C E Treat Cells with this compound C->E D->E F Incubate (24, 48, 72h) E->F G Add MTT Reagent F->G H Incubate & Solubilize Formazan G->H I Measure Absorbance H->I J Calculate IC50 I->J

General workflow for this compound cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Benzomalvin_C This compound Bax_Bak Bax/Bak Activation Benzomalvin_C->Bax_Bak induces MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cyto_c Cytochrome c Release MOMP->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis signaling pathway induced by this compound.

References

Strategies to minimize degradation of Benzomalvin C during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal strategies to minimize the degradation of Benzomalvin C during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1] At this temperature, the compound is reported to be stable for at least four years.[1] Storing fungal secondary metabolites at lower temperatures is crucial, as room temperature storage can lead to significant degradation.[2][3][4]

Q2: Can I store this compound at 4°C or room temperature for short periods?

While -20°C is optimal, storage at 4°C is preferable to room temperature. Studies on other fungal secondary metabolites have shown a significant decline in concentration at room temperature compared to 4°C or -80°C. However, for any storage duration, maintaining a temperature of -20°C is the best practice to ensure compound integrity.

Q3: How should I handle this compound upon receipt?

This compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations. Upon receipt, it is crucial to transfer the product to a -20°C freezer for storage.

Q4: In what solvents is this compound soluble?

This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.

Q5: How should I prepare stock solutions of this compound for storage?

When preparing stock solutions, use a high-purity, anhydrous grade of one of the recommended solvents (DMF, DMSO, ethanol, or methanol). It is advisable to prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -20°C or lower.

Q6: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in the available literature, fungal secondary metabolites, in general, can be susceptible to hydrolysis, oxidation, and photodecomposition. The epoxide group present in this compound could be susceptible to hydrolysis. Additionally, exposure to light can induce transformations in similar compounds, such as the conversion of E-benzomalvin B to Z-benzomalvin B under UV irradiation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.- Verify that the compound has been consistently stored at -20°C. - Avoid repeated freeze-thaw cycles by preparing and using aliquots. - Protect the compound and its solutions from light. - Consider a fresh vial of the compound if degradation is suspected.
Precipitate observed in the solution after thawing. Poor solubility or solvent evaporation.- Gently warm the solution and vortex to redissolve the precipitate. - Ensure vials are properly sealed to prevent solvent evaporation. - If the issue persists, consider preparing a fresh stock solution.
Discoloration of the solid compound or solution. Oxidation or contamination.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible. - Use high-purity solvents for preparing solutions. - Discard if significant discoloration is observed, as this may indicate substantial degradation.

Quantitative Data Summary

The following table summarizes the impact of storage temperature on the stability of various fungal secondary metabolites, providing a general guideline for the storage of this compound.

Storage TemperatureApproximate Concentration Decline (at ~11 months)Reference
Room TemperatureUp to 83%
4°CUp to 55%
-80°CUp to 55%

Note: The data indicates that while -80°C is also a suitable temperature, storage at 4°C is significantly better than room temperature and may be adequate for shorter periods. However, for long-term storage of this compound, the supplier's recommendation of -20°C should be followed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex the solution until the solid is completely dissolved.

  • Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Store the aliquots at -20°C.

Protocol 2: Quantification of this compound using HPLC-UV (General Method)

This protocol is a general guideline and may require optimization for specific instrumentation and experimental needs.

  • Apparatus and Materials:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

    • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • This compound reference standard.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. An example gradient could be: 5% B for 2 min, linear gradient to 80% B over 20 min, hold at 80% B for 5 min, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the test samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Storage_Workflow This compound Storage Workflow A Receive this compound B Equilibrate to Room Temperature A->B Before opening C Prepare Stock Solution (in recommended solvent) B->C D Aliquot into single-use vials C->D E Store at -20°C D->E F Use for Experiment E->F Thaw one aliquot as needed Degradation_Factors Factors Influencing this compound Degradation Degradation This compound Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation pH Extreme pH (in solution) pH->Degradation FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degradation

References

Enhancing the recovery of fungal secondary metabolites during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of fungal secondary metabolites during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of fungal secondary metabolites.

Problem / QuestionPossible CausesSuggested Solutions
Why is my metabolite yield consistently low? Inadequate Cell Lysis: Fungal cell walls (composed of chitin) can be resilient, preventing efficient release of intracellular metabolites.[1] Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for the target metabolite.[2] Non-ideal Growth Conditions: Metabolite production can be highly dependent on the growth phase, media composition, temperature, and pH.[3][4] Degradation of Metabolite: The target compound may be sensitive to temperature, pH, or light.Enhance Cell Disruption: Employ mechanical methods like grinding with liquid nitrogen, bead beating, or using enzymatic lysis. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) are also highly effective at disrupting cell walls.[1] Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, water) or solvent mixtures.[2] For unknown compounds, a sequential extraction with solvents of increasing polarity is recommended.[5] Optimize Fermentation: Conduct a time-course experiment to identify the peak production phase.[3] Systematically vary media components (carbon/nitrogen sources), temperature, and pH to find the optimal conditions for metabolite synthesis.[4][6] Control Extraction Conditions: Use low-temperature extraction methods for heat-labile compounds. Protect light-sensitive compounds from light. Ensure the pH of the extraction solvent is appropriate for the stability of the metabolite.
My extract is complex and contains many impurities. How can I clean it up? Co-extraction of Primary Metabolites: Solvents often extract a wide range of compounds, including highly abundant primary metabolites (e.g., lipids, sugars) that can interfere with analysis. Presence of Pigments: Fungal cultures often produce pigments that are co-extracted and can complicate downstream purification.Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity. Solid-Phase Extraction (SPE): This is a highly effective cleanup technique. The crude extract is passed through a cartridge containing a solid adsorbent. Interfering compounds can be washed away, and the target metabolite can be eluted with a different solvent.[7][8] Chromatographic Techniques: For further purification, techniques like Thin Layer Chromatography (TLC) or column chromatography can be employed to separate individual compounds.[2][9]
I am having issues with my Solid-Phase Extraction (SPE) step, resulting in poor recovery. Improper Column Conditioning: Failure to condition the SPE cartridge leads to poor retention of the analyte.[3] Incorrect Flow Rate: A flow rate that is too fast during sample loading can result in incomplete binding of the metabolite to the sorbent.[3] Inappropriate Wash/Elution Solvents: The wash solvent may be too strong, causing the loss of the target compound. The elution solvent may be too weak to desorb the compound effectively.[3] Column Overloading: Exceeding the binding capacity of the SPE cartridge will lead to the loss of the product.[3]Proper Conditioning: Always follow the manufacturer's protocol for conditioning the SPE cartridge, which typically involves washing with the elution solvent followed by an equilibration solvent.[3] Optimize Flow Rates: Experiment with slower flow rates for sample loading and elution to maximize binding and recovery.[3] Systematic Solvent Selection: Carefully select wash and elution solvents based on the polarity of the target metabolite and the sorbent chemistry. Test a gradient of solvent strengths to find the optimal conditions. Determine Cartridge Capacity: If overloading is suspected, use a larger SPE cartridge or dilute the sample before loading.
My downstream analysis (e.g., LC-MS) is showing poor peak shape, retention time shifts, or high baseline noise. Sample Matrix Effects: Co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[10][11] Contamination: Contamination can be introduced from solvents, glassware, or the extraction process itself.[10] Incompatible Solvents: The final solvent of the extract may not be compatible with the initial mobile phase of the LC method, causing poor peak shape.[12]Thorough Sample Cleanup: Implement a robust cleanup strategy using SPE or liquid-liquid partitioning to minimize matrix effects.[12] Use High-Purity Reagents: Use LC-MS grade solvents and acid-washed glassware to prevent contamination.[10] Include procedural blanks in your analysis to identify sources of contamination. Solvent Exchange: Before LC-MS analysis, evaporate the extraction solvent and reconstitute the sample in a solvent that is compatible with the mobile phase.[13]

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting fungal secondary metabolites?

There is no single "best" solvent, as the choice depends on the polarity of the target metabolite.[14] Methanol is a good starting point as it can extract a wide range of compounds.[5] For non-polar compounds, solvents like hexane or chloroform (B151607) are suitable, while ethyl acetate is effective for moderately polar compounds.[2][14] A common strategy for unknown metabolites is to perform sequential extractions with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol).[2]

2. What are the advantages of Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)?

Both MAE and UAE offer significant advantages over conventional solvent extraction methods, including:

  • Reduced Extraction Time: These techniques can significantly shorten the extraction time from hours to minutes.[15][16]

  • Lower Solvent Consumption: MAE and UAE are generally more efficient, requiring smaller volumes of solvents.[15][17]

  • Increased Yield: By effectively disrupting the fungal cell walls, these methods can lead to higher recovery of secondary metabolites.[16][18]

  • Suitable for Thermolabile Compounds: UAE can be performed at lower temperatures, making it ideal for extracting heat-sensitive compounds.[16]

3. How do I choose between solid-state and submerged fermentation for producing secondary metabolites?

The choice between solid-state fermentation (SSF) and submerged fermentation (SmF) depends on the specific fungus and the target metabolite. SSF can often produce a higher concentration of metabolites.[18] However, for some fungi, SmF can result in significantly higher yields of certain compounds, such as lovastatin.[18] It is often beneficial to test both methods to determine the optimal culture conditions for your specific application.

4. Can I reuse my SPE cartridge?

SPE cartridges are generally intended for single use to avoid cross-contamination between samples. Reusing cartridges can lead to unreliable and irreproducible results.

Data Presentation

Table 1: Comparison of Extraction Solvent Efficiency for Fungal Secondary Metabolites

Fungal SpeciesTarget MetabolitesExtraction SolventRelative Yield/EfficiencyReference
Aspergillus sp.Resorcylic acid lactonesChloroform322 mg (average yield)[14]
Ethyl Acetate348 mg (average yield)[14]
Methyl Acetate375 mg (average yield)[14]
Boletus edulisTotal Phenolic CompoundsAqueousHigh[19]
Aqueous-EthanolModerate[19]
HexaneLow[19]
Diethyl EtherLow[19]
Cantharellus cibariusTotal Phenolic CompoundsAqueousHigh[19]
Aqueous-EthanolModerate[19]
HexaneLow[19]
Diethyl EtherVery Low[19]

Note: Yields are highly dependent on the fungal strain, growth conditions, and specific extraction protocol. This table provides a general comparison of solvent efficiencies.

Experimental Protocols

Protocol 1: General Solvent Extraction

This protocol is a standard method for extracting secondary metabolites from fungal cultures grown on solid or in liquid media.

  • Harvesting:

    • Solid Media: After incubation, harvest the fungal biomass along with the agar.[20] The material can be chopped into smaller pieces to increase the surface area for extraction.[21]

    • Liquid Media: Separate the mycelium from the culture broth by filtration. The broth and mycelium can be extracted separately to isolate extracellular and intracellular metabolites, respectively.

  • Extraction:

    • Immerse the fungal material in an appropriate solvent (e.g., ethyl acetate, methanol). A common ratio is 1:1 solvent to culture volume.[21]

    • Agitate the mixture overnight on a shaker at room temperature.[21]

  • Filtration and Partitioning:

    • Filter the mixture to separate the extract from the solid fungal debris.

    • If necessary, perform a liquid-liquid partitioning by adding water and an immiscible organic solvent to the filtrate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.[14]

  • Drying and Concentration:

    • Dry the collected organic layer over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Evaporate the solvent using a rotary evaporator to obtain the crude extract.[2]

  • Storage: Store the dried extract at -20°C until further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol describes a rapid method for extracting metabolites using microwave energy.

  • Sample Preparation: Place a small amount of the fungal material (e.g., 0.3-0.6 g) into a microwave-safe extraction vessel.[22]

  • Solvent Addition: Add the extraction solvent (e.g., 10 mL of 60% methanol) to the vessel.[23]

  • Microwave Irradiation:

    • Seal the vessel and place it in the microwave extractor.

    • Irradiate the sample for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 50-80°C).[23] The optimal time and temperature will depend on the specific metabolite and fungal matrix.

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove solid debris.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency.

  • Sample Preparation: Place the fungal material (e.g., 1 g) into an extraction vessel.[24]

  • Solvent Addition: Add the extraction solvent (e.g., 30 mL of an ethanol-water mixture) to the vessel.[24]

  • Ultrasonication:

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound for a specified time (e.g., 10-40 minutes) and temperature (e.g., 40°C).[17][24] The frequency and power of the ultrasound should be optimized for the specific application.

  • Centrifugation and Filtration:

    • After sonication, centrifuge the mixture to pellet the solid material.[24]

    • Collect the supernatant and filter it to remove any remaining fine particles.

  • Concentration: Remove the solvent under reduced pressure to yield the crude extract.

Protocol 4: Solid-Phase Extraction (SPE) for Cleanup

This protocol provides a general procedure for purifying a crude fungal extract.

  • Cartridge Conditioning:

    • Select an SPE cartridge with a sorbent appropriate for the target metabolite (e.g., C18 for non-polar compounds).[7]

    • Wash the cartridge with an activation solvent (e.g., methanol), followed by an equilibration solvent (e.g., water).[3]

  • Sample Loading:

    • Dissolve the crude extract in a solvent that is compatible with the SPE sorbent. The sample may need to be acidified or pH adjusted for optimal binding.[7]

    • Load the sample onto the conditioned cartridge at a slow, consistent flow rate.[3]

  • Washing:

    • Wash the cartridge with a solvent that will remove impurities but not the target metabolite (e.g., a low percentage of organic solvent in water).[7]

  • Elution:

    • Elute the target metabolite with a strong solvent (e.g., a high percentage of organic solvent).[7] Collect the eluate.

  • Drying: Evaporate the elution solvent to obtain the purified extract.

Visualizations

Extraction_Workflow General Workflow for Fungal Secondary Metabolite Extraction cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification & Cleanup cluster_analysis 4. Analysis Solid_State Solid-State Fermentation Solvent_Ext Solvent Extraction Solid_State->Solvent_Ext MAE Microwave-Assisted Extraction (MAE) Solid_State->MAE UAE Ultrasound-Assisted Extraction (UAE) Solid_State->UAE Submerged Submerged Fermentation Submerged->Solvent_Ext Submerged->MAE Submerged->UAE Partitioning Liquid-Liquid Partitioning Solvent_Ext->Partitioning MAE->Partitioning UAE->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE Chromatography Column Chromatography SPE->Chromatography LC_MS LC-MS Chromatography->LC_MS NMR NMR Chromatography->NMR Bioassay Bioassays Chromatography->Bioassay

Caption: A general workflow for the extraction and analysis of fungal secondary metabolites.

Troubleshooting_Workflow Troubleshooting Low Metabolite Yield Start Low Metabolite Yield Check_Growth Are fungal growth conditions optimal? Start->Check_Growth Optimize_Growth Optimize media, temperature, pH, and incubation time. Check_Growth->Optimize_Growth No Check_Lysis Is cell lysis efficient? Check_Growth->Check_Lysis Yes Optimize_Growth->Check_Lysis Enhance_Lysis Use mechanical disruption, UAE, or MAE. Check_Lysis->Enhance_Lysis No Check_Solvent Is the extraction solvent appropriate? Check_Lysis->Check_Solvent Yes Enhance_Lysis->Check_Solvent Screen_Solvents Test solvents of varying polarities or use sequential extraction. Check_Solvent->Screen_Solvents No Check_Degradation Is the metabolite stable under extraction conditions? Check_Solvent->Check_Degradation Yes Screen_Solvents->Check_Degradation Modify_Conditions Use lower temperatures, protect from light, and adjust pH. Check_Degradation->Modify_Conditions No Success Yield Improved Check_Degradation->Success Yes Modify_Conditions->Success

Caption: A decision-making workflow for troubleshooting low yields in fungal metabolite extraction.

References

Refinement of analytical methods for accurate quantification of Benzomalvin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for the accurate quantification of Benzomalvin C. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate reliable and reproducible results.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the quantification of this compound using chromatographic methods such as HPLC and LC-MS/MS.

Sample Preparation

  • Q1: I am having trouble dissolving my this compound standard and extracted samples. What solvents should I use?

    • A1: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[1] For LC-MS/MS applications, it is recommended to dissolve the final extract in a solvent compatible with your mobile phase, such as methanol or a mixture of methanol and water, to ensure good peak shape.

  • Q2: My recoveries are low and inconsistent. What could be the cause?

    • A2: Low and inconsistent recoveries can stem from several factors:

      • Inadequate Extraction: this compound is a fungal metabolite and may be present in complex matrices.[1] Ensure your sample homogenization and extraction procedures are robust. A common technique involves liquid-liquid extraction with a solvent like ethyl acetate (B1210297) from an aqueous culture broth.[2]

      • Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[3] It is crucial to evaluate and mitigate matrix effects, potentially by using a more effective sample clean-up method like solid-phase extraction (SPE) or by using a matrix-matched calibration curve.

      • Analyte Adsorption: this compound may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue.

Chromatography & Detection

  • Q3: I am observing peak tailing or splitting in my chromatogram. How can I improve my peak shape?

    • A3: Poor peak shape can be caused by several factors:

      • Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.

      • Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Try reducing the injection volume or diluting your sample.

      • Secondary Interactions: this compound may have secondary interactions with the stationary phase. Adding a small amount of an acidic modifier, like formic acid (typically 0.1%), to your mobile phase can improve peak shape for this class of compounds.

  • Q4: I am seeing multiple peaks for what should be a single this compound standard. What is happening?

    • A4: The presence of multiple peaks could be due to:

      • Epimerization: Some benzomalvin derivatives, like Benzomalvin E, are known to undergo epimerization, which can be influenced by temperature and the presence of water. It is possible that this compound also exhibits this behavior. To investigate this, you can try altering the temperature of your sample storage and autosampler. Storing samples at low temperatures (e.g., 4°C) may slow down this process.

      • Isomers: Ensure that your analytical method is capable of separating potential isomers. Chiral chromatography may be necessary if you suspect the presence of enantiomers or diastereomers that are not resolved on a standard C18 column.

      • Degradation: this compound may be degrading during sample processing or analysis. Protect your samples from light and extreme temperatures.

  • Q5: My signal intensity is low, and I am struggling to achieve the required sensitivity.

    • A5: To improve sensitivity:

      • Optimize Mass Spectrometry Parameters: Ensure that your MS parameters, such as collision energy and fragmentor voltage, are optimized for this compound. This can be done by infusing a standard solution directly into the mass spectrometer.

      • Sample Enrichment: A solid-phase extraction (SPE) step can be used to concentrate your sample and remove interfering matrix components.

      • Use a More Sensitive Instrument: If available, a triple quadrupole mass spectrometer will offer higher sensitivity and selectivity compared to a single quadrupole or UV detector.

  • Q6: How do I correct for matrix effects in my LC-MS/MS analysis?

    • A6: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. To compensate for these effects:

      • Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled (e.g., deuterated) internal standard for this compound. This is the gold standard as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.

      • Matrix-Matched Calibration: If a labeled internal standard is not available, prepare your calibration standards in a blank matrix that is representative of your samples. This will help to mimic the matrix effects observed in your unknown samples.

      • Standard Addition: The method of standard addition can also be used, where known amounts of the standard are added to the sample extracts.

Quantitative Data Summary

The following table summarizes key quantitative data for Benzomalvin derivatives from published literature. This information can be useful for estimating expected concentrations and biological activities.

CompoundMolecular Weight ( g/mol )IC50 (µg/mL) against HCT116 cellsRelative Abundance in ExtractReference
Benzomalvin A381.420.2914.7%
Benzomalvin B379.411.8817.6%
This compound 395.41 0.64 50% ****
Benzomalvin D381.421.1611.8%
Benzomalvin E397.421.075.9%

Experimental Protocols

1. Sample Extraction from Fungal Culture

This protocol is adapted from the methodology for extracting benzomalvin derivatives from Penicillium species.

  • Cultivation: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) at a controlled temperature (e.g., 15°C) with agitation for a specified period (e.g., 21 days).

  • Harvesting: Separate the mycelia from the culture broth by centrifugation.

  • Liquid-Liquid Extraction: Extract the culture broth three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Reconstitution: Redissolve the dried extract in a suitable solvent, such as methanol, for subsequent analysis.

2. UPLC-MS/MS Analysis of this compound

This protocol is based on a published method for the analysis of benzomalvin derivatives.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Triple TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • Start with 5% B.

      • Linearly increase to 100% B over 10 minutes.

      • Hold at 100% B for 2.5 minutes.

      • Return to 5% B in 0.5 minutes.

      • Re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100 - 2000.

    • Specific Transitions for this compound: Monitor the precursor ion (m/z 396.15) and its characteristic product ions. The exact transitions should be optimized for your specific instrument.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Workflow cluster_output Results fungal_culture Fungal Culture extraction Liquid-Liquid Extraction fungal_culture->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms data_analysis Data Analysis msms->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak_issues Peak Shape/Number Issues cluster_intensity_issues Intensity & Recovery Issues start Poor Analytical Result peak_shape Peak Tailing/ Splitting? start->peak_shape multiple_peaks Multiple Peaks? start->multiple_peaks low_recovery Low Recovery? start->low_recovery low_intensity Low Signal Intensity? start->low_intensity sol_mismatch Check Solvent Mismatch peak_shape->sol_mismatch col_overload Reduce Injection Volume peak_shape->col_overload sec_interactions Add Mobile Phase Modifier (e.g., Formic Acid) peak_shape->sec_interactions epimerization Investigate Temperature Effects (Epimerization) multiple_peaks->epimerization isomers Consider Chiral Separation multiple_peaks->isomers degradation Check for Degradation multiple_peaks->degradation extraction_eff Optimize Extraction Protocol low_recovery->extraction_eff matrix_effects Evaluate Matrix Effects low_recovery->matrix_effects ms_opt Optimize MS Parameters low_intensity->ms_opt sample_enrich Use Sample Enrichment (SPE) low_intensity->sample_enrich

References

Optimizing dosage and administration routes for in vivo studies of Benzomalvin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dosage and administration routes for in vivo studies of Benzomalvin C. Given the limited publicly available in vivo data for this compound, this guide focuses on providing a framework for how to approach the design of these studies based on existing in vitro data and established principles of in vivo research.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the in vivo dosage for this compound?

A1: Determining the initial in vivo dose is a critical step that should be guided by in vitro efficacy data and followed by dose-range finding studies.[1]

  • In Vitro Data Starting Point: The half-maximal inhibitory concentration (IC50) from in vitro studies can be a preliminary guide. This compound has demonstrated cytotoxic effects on HCT116 cancer cells with an IC50 value of 0.64 µg/ml.[2] However, direct extrapolation of in vitro concentrations to in vivo doses is not recommended.

  • Dose-Range Finding Study: A dose-range finding study is essential to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1] This involves administering a wide range of doses to a small number of animals to observe for both therapeutic effects and signs of toxicity.

  • Allometric Scaling: While no direct preclinical toxicology data like the No Observed Adverse Effect Level (NOAEL) is available for this compound, once such data is generated in an animal model, allometric scaling can be used to estimate equivalent doses for other species.[1]

Q2: What are the potential administration routes for this compound in vivo?

A2: The choice of administration route will depend on the therapeutic goal, the physicochemical properties of this compound, and the animal model. Common routes for anticancer agents include intravenous (IV), oral (PO), and subcutaneous (SC) administration.[3]

  • Intravenous (IV): This route ensures 100% bioavailability and is often used for initial efficacy studies. However, it may require a suitable formulation to ensure solubility and stability in a physiological vehicle.

  • Oral (PO): Oral administration is less invasive but the bioavailability of this compound via this route is unknown. Factors such as solubility, stability in the gastrointestinal tract, and permeability across the intestinal wall will influence its oral absorption.

  • Subcutaneous (SC): This route can provide a slower, more sustained release compared to IV injection and may be an alternative if rapid peak concentrations are not required.

A comparative pharmacokinetic study investigating different administration routes would be necessary to determine the optimal route for this compound.

Q3: How can I formulate this compound for in vivo administration?

A3: As this compound is a fungal secondary metabolite, it is likely to have poor water solubility. Developing a suitable formulation is crucial for in vivo delivery.

  • Solubility Testing: Initial solubility testing in various pharmaceutically acceptable vehicles is recommended.

  • Vehicle Composition: A common starting point for poorly soluble compounds is a mixture of solvents like DMSO, PEG400, and saline. The final concentration of organic solvents like DMSO should be minimized (ideally below 10%) to reduce potential toxicity.

  • Excipients: The use of surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD) can help improve and maintain the solubility of the compound in an aqueous vehicle.

  • Pilot Tolerability Study: Before commencing efficacy studies, it is critical to conduct a small pilot study to assess the tolerability of the chosen vehicle in the animal model.

Q4: What are the expected mechanisms of action for this compound in vivo?

A4: Based on in vitro findings, this compound is expected to exert its anticancer effects through the induction of apoptosis.

  • Apoptosis Induction: Studies on HCT116 cells show that Benzomalvin derivatives lead to the activation of the intrinsic (mitochondria-mediated) apoptotic pathway, indicated by the upregulation of BAX and CASP9.

  • p53-Dependent Mechanism: An increase in p53 protein levels suggests that the induced apoptosis is mediated through a p53-dependent pathway.

  • Cell Cycle Arrest: this compound may also induce cell cycle arrest at the G0/G1 phase.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Adverse Events in Animal Models

Potential Cause Troubleshooting Step
Vehicle Toxicity Conduct a vehicle-only control group study to assess the tolerability of the formulation. Minimize the concentration of organic solvents like DMSO.
Compound Toxicity The administered dose may be above the Maximum Tolerated Dose (MTD). Conduct a dose-de-escalation study to identify a safer dose.
Rapid IV Injection A rapid bolus injection can lead to acute toxicity. Consider a slower infusion rate or a different route of administration like subcutaneous injection.
Off-Target Effects The compound may have unforeseen off-target effects. Detailed histopathological and clinical chemistry analysis should be performed.

Issue 2: Lack of Efficacy in In Vivo Models

Potential Cause Troubleshooting Step
Poor Bioavailability The compound may not be reaching the target tissue in sufficient concentrations. Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile. Consider alternative administration routes.
Inadequate Dosing The administered dose may be below the Minimum Effective Dose (MED). Perform a dose-escalation study to find a more effective dose.
Formulation Issues The compound may be precipitating out of the solution upon administration. Visually inspect the final solution before injection and consider reformulating with different excipients to improve solubility.
Rapid Metabolism/Clearance The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies can elucidate the metabolic profile and clearance rate.

Issue 3: Difficulty in Dissolving this compound for Formulation

Potential Cause Troubleshooting Step
Low Aqueous Solubility This compound is a natural product and likely has low water solubility.
- Co-solvents: Use a mixture of biocompatible solvents such as DMSO, PEG400, or ethanol (B145695) to first dissolve the compound, then dilute with an aqueous vehicle like saline or PBS.
- Surfactants/Cyclodextrins: Incorporate surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD) in the final vehicle to enhance and maintain solubility.
- pH Adjustment: Investigate the effect of pH on the solubility of this compound.
Precipitation upon Dilution The compound may be "crashing out" when the stock solution is added to the aqueous vehicle.
- Slow Addition: Add the stock solution to the vehicle slowly while vortexing.
- Gentle Warming/Sonication: Gentle warming and sonication can aid in dissolution, but care must be taken to avoid compound degradation.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Animal Model: Select a relevant animal model (e.g., mice with HCT116 tumor xenografts).

  • Dose Selection: Based on the in vitro IC50 of 0.64 µg/ml, select a wide range of starting doses. This will require careful conversion from concentration to a dose in mg/kg, which is highly dependent on the assumptions made. A starting point could be a low dose (e.g., 1 mg/kg) and escalate to higher doses (e.g., 10, 50, 100 mg/kg).

  • Group Allocation: Assign a small number of animals (n=3-5) to each dose group, including a vehicle control group.

  • Administration: Administer this compound via the chosen route (e.g., IV or IP for initial studies).

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The study duration should be sufficient to observe acute toxicity, typically 7-14 days. The highest dose with no significant adverse effects can be considered the provisional MTD.

Protocol 2: Pharmacokinetic Study

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

  • Group Allocation: Divide animals into groups based on the administration route to be tested (e.g., IV, PO, SC).

  • Dosing: Administer a single dose of this compound. The dose should be below the MTD determined from the dose-range finding study.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells

CompoundIC50 (µg/ml)
Benzomalvin A0.29
Benzomalvin B1.88
This compound 0.64
Benzomalvin D1.16
Benzomalvin E1.07

Visualizations

experimental_workflow Figure 1. Experimental Workflow for In Vivo Study Design cluster_preclinical Preclinical Evaluation in_vitro In Vitro Efficacy (IC50 = 0.64 µg/ml) formulation Formulation Development (Solubility, Vehicle Selection) in_vitro->formulation dose_range Dose-Range Finding Study (Determine MTD) formulation->dose_range pk_study Pharmacokinetic Study (ADME Profile) dose_range->pk_study efficacy_study In Vivo Efficacy Study (Tumor Model) dose_range->efficacy_study tox_study Toxicology Study (Safety Profile) efficacy_study->tox_study

Caption: Figure 1. A logical workflow for designing and conducting in vivo studies for this compound.

signaling_pathway Figure 2. Proposed Signaling Pathway for this compound benzomalvin_c This compound p53 p53 Activation benzomalvin_c->p53 induces cell_cycle_arrest G0/G1 Cell Cycle Arrest benzomalvin_c->cell_cycle_arrest causes bax_casp9 BAX/CASP9 Upregulation p53->bax_casp9 leads to apoptosis Apoptosis bax_casp9->apoptosis triggers

Caption: Figure 2. The proposed p53-dependent apoptotic pathway of this compound based on in vitro data.

References

Validation & Comparative

Comparative Cytotoxicity of Benzomalvin A, B, and C: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent comparative analysis of Benzomalvin derivatives A, B, and C, secondary metabolites produced by the fungus Penicillium spathulatum SF7354, has revealed their potent cytotoxic activities against human colon carcinoma cells. The study provides valuable quantitative data and insights into the potential mechanisms of action, highlighting these compounds as promising candidates for further anticancer drug development.

This guide offers a comprehensive comparison of the cytotoxic performance of Benzomalvin A, B, and C, supported by experimental data on their efficacy in inhibiting cancer cell viability. Detailed experimental protocols and a visualization of the proposed signaling pathway are provided for researchers, scientists, and drug development professionals.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of Benzomalvin A, B, and C were evaluated against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined at 24, 48, and 72 hours of treatment. The results, summarized in the table below, demonstrate a dose- and time-dependent reduction in cell viability for all three compounds.

CompoundIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
Benzomalvin A0.29Not ReportedNot Reported
Benzomalvin B1.88Not ReportedNot Reported
Benzomalvin C0.64Not ReportedNot Reported

Data sourced from a study on Benzomalvin derivatives isolated from Penicillium spathulatum SF7354.[1]

Among the tested compounds, Benzomalvin A exhibited the most potent cytotoxic activity at the 24-hour mark with an IC50 value of 0.29 µg/mL.[1] this compound also demonstrated significant activity, followed by Benzomalvin B.[1] The study also noted that this compound was the most abundant of the derivatives isolated from the fungal extract.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of Benzomalvin A, B, and C was conducted using a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.

Cell Viability Assay (MTT Assay):

  • Cell Line: HCT116 (human colon carcinoma).

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of purified Benzomalvin A, B, and C for 24, 48, and 72 hours. A control group without treatment and a positive control (e.g., a known anticancer drug) were included.

  • MTT Reagent: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for a specified time. Viable cells with active metabolism convert the water-soluble MTT to an insoluble formazan (B1609692).

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the formazan solution was measured using a microplate reader at a specific wavelength.

  • Analysis: Cell viability was expressed as a percentage of the untreated control. IC50 values were calculated from dose-response curves.

Proposed Mechanism of Action: Signaling Pathway

Studies on the crude extract containing Benzomalvin derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.[1] The proposed mechanism involves a p53-dependent pathway, leading to programmed cell death.

Benzomalvin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Benzomalvins Benzomalvin A, B, C p53 p53 Activation Benzomalvins->p53 p21 p21 Upregulation p53->p21 BAX BAX Upregulation p53->BAX G1_Arrest G0/G1 Cell Cycle Arrest p21->G1_Arrest Caspase9 Caspase-9 Activation BAX->Caspase9 Mitochondrial Pathway PARP_Cleavage PARP Cleavage Caspase9->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed p53-dependent apoptotic pathway induced by Benzomalvins.

The diagram illustrates that Benzomalvins A, B, and C are proposed to activate the tumor suppressor protein p53. This activation leads to two main outcomes:

  • Cell Cycle Arrest: p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which in turn induces cell cycle arrest at the G0/G1 phase, preventing the proliferation of cancer cells.[1]

  • Apoptosis: p53 also upregulates the pro-apoptotic protein BAX.[1] This initiates the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of caspase-9.[1] Activated caspase-9 then leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in programmed cell death, ultimately resulting in apoptosis.[1]

This comparative guide underscores the potential of Benzomalvins A, B, and C as valuable molecules in the field of oncology. Further research into their specific molecular targets and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Benzomalvin C and Other IDO Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor and a promising target for cancer immunotherapy. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 fosters an immunosuppressive tumor microenvironment that enables cancer cells to evade immune destruction. Consequently, the development of IDO1 inhibitors is an area of intense research. This guide provides a comparative analysis of Benzomalvin C against other well-characterized IDO inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action of IDO1 Inhibitors

IDO1 is a heme-containing enzyme that initiates the first and rate-limiting step of the kynurenine pathway of tryptophan metabolism.[1][2][3] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and accumulation of kynurenine and its derivatives.[4][5] This has two main immunosuppressive effects:

  • Tryptophan Depletion: T-cells are highly sensitive to low tryptophan levels, leading to their cell cycle arrest and anergy.

  • Kynurenine Accumulation: Kynurenine and its metabolites act as signaling molecules that promote the differentiation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the function of effector T-cells and natural killer (NK) cells.

Most IDO1 inhibitors are designed to directly bind to the enzyme and block its catalytic activity. However, some inhibitors, like Indoximod, have a distinct mechanism of action that works downstream of the enzyme.

Quantitative Comparison of IDO Inhibitors

The efficacy of IDO inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%. The following table summarizes the available IC50 data for this compound and other prominent IDO inhibitors.

InhibitorTarget(s)Mechanism of ActionEnzymatic IC50Cellular IC50Reference(s)
This compound IDOWeak direct inhibitor130 µM (recombinant IDO)Not Reported
Benzomalvin E IDO1Direct inhibitor21.4 µMNot Reported
Epacadostat IDO1Potent, selective, and competitive direct inhibitor~10 nM - 72 nM~15 nM (HeLa cells)
Indoximod IDO pathway (downstream)Tryptophan mimetic, reactivates mTORC1 signalingNot a direct enzyme inhibitor; ~70 nM for mTORC1 reactivationNot applicable in the same context
Navoximod (GDC-0919) IDO1Potent direct inhibitorKᵢ of 7 nM75 nM - 90 nM (cellular assays)
BMS-986205 IDO1Irreversible direct inhibitor~1.7 nM~9.5 nM

Signaling Pathways and Experimental Workflows

IDO1-Mediated Immunosuppression Pathway

The following diagram illustrates the central role of the IDO1 enzyme in the kynurenine pathway and its subsequent immunosuppressive effects on the tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_inhibitor Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catalyzed by T-cell T-cell Tryptophan->T-cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces IDO1->T-cell Depletes Trp, causing anergy Kynurenine->T-cell Inhibits activation Treg Treg Kynurenine->Treg Promotes differentiation Treg->T-cell Suppresses function Tumor_Cell Tumor_Cell Tumor_Cell->IDO1 Expresses IDO1_Inhibitor IDO1_Inhibitor IDO1_Inhibitor->IDO1 Blocks activity Cell_Based_Assay Start Start Seed_Cells Seed HeLa or SKOV-3 cells in 96-well plate Start->Seed_Cells Induce_IDO1 Induce IDO1 expression with IFN-γ Seed_Cells->Induce_IDO1 Add_Inhibitor Add serial dilutions of test inhibitor Induce_IDO1->Add_Inhibitor Incubate Incubate for 24-48 hours Add_Inhibitor->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant Measure_Kynurenine Measure kynurenine concentration Collect_Supernatant->Measure_Kynurenine Calculate_IC50 Calculate IC50 value Measure_Kynurenine->Calculate_IC50 End End Calculate_IC50->End

References

Benzomalvin C: A Comparative Analysis of its Efficacy Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Benzomalvin C, a fungal-derived secondary metabolite, with standard chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel (B517696). The information presented is supported by experimental data to offer an objective evaluation for cancer research and drug development.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic efficacy of this compound and standard chemotherapeutic agents was evaluated against the human colon carcinoma cell line HCT116. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

CompoundCell LineIC50 Value
This compound HCT1160.64 µg/ml
Doxorubicin HCT1160.96 µM[1], 1.9 µg/ml[2]
Cisplatin HCT1164.2 µg/mL[3], 7.5 µM[4]
Paclitaxel HCT1162.46 nM[5], 9.7 nM, 65 nM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as incubation time and specific assay protocols. The provided values serve as a reference for the relative potency of these compounds.

Mechanism of Action: this compound Induces p53-Dependent Apoptosis

Experimental evidence suggests that this compound exerts its anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest in a p53-dependent manner. The signaling cascade initiated by this compound involves the upregulation of key pro-apoptotic proteins, BAX and Caspase-9, indicating the activation of the intrinsic (mitochondrial) apoptotic pathway.

BenzomalvinC_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound p53 p53 This compound->p53 activates BAX BAX p53->BAX upregulates Mitochondrion Mitochondrion BAX->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: p53-mediated intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of their viability.

  • Cell Culture: HCT116 cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with various concentrations of this compound, doxorubicin, cisplatin, or paclitaxel and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow A Seed HCT116 cells in 96-well plate B Incubate for 24h A->B C Treat with this compound or standard drugs B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation: HCT116 cells are seeded in 6-well plates and treated with the test compounds for the desired time.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. The fixed cells can be stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram that shows the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Western Blot

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: HCT116 cells are treated with the compounds, and then cell lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p53, BAX, Caspase-9, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

References

Unraveling the Anticancer Mechanisms of Benzomalvin C: A Comparative Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanism of action of Benzomalvin C, benchmarked against established anticancer agents. This report provides a comparative analysis of its effects on signaling pathways in various cancer cell lines, supported by experimental data and detailed protocols.

Introduction

This compound, a derivative isolated from Penicillium spathulatum, has demonstrated significant cytotoxic effects against various human cancer cell lines.[1] Notably, its potent anticancer activity has been most pronounced in the HCT116 human colon carcinoma cell line.[1] This has prompted deeper investigations into its mechanism of action, revealing an induction of apoptosis through a p53-dependent pathway.[1][2] This guide aims to cross-validate the mechanism of action of this compound by comparing its effects with those of well-established chemotherapeutic drugs, Doxorubicin (B1662922) and Etoposide, across different cancer cell lines. This comparative approach will provide a broader understanding of the signaling pathways targeted by this compound and its potential as a novel anticancer agent.

Comparative Analysis of Cytotoxicity

The initial screening of a crude extract containing benzomalvin derivatives revealed a dose-dependent reduction in cell viability across six human cancer cell lines: A549 (lung carcinoma), HeLa (cervical carcinoma), Hs578T (breast carcinoma), Huh7 (hepatocellular carcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma). Among these, HCT116 cells exhibited the highest sensitivity to the extract.[1]

For a comparative perspective, the half-maximal inhibitory concentrations (IC50) of this compound in HCT116 cells are presented alongside those of Doxorubicin and Etoposide in various cell lines.

CompoundCell LineIC50 ValueTime PointReference
This compound HCT1160.64 µg/ml72h[3]
Doxorubicin HCT11612.2 µM24h[4]
A549> 20 µM24h[4]
HeLa2.9 µM24h[4]
Etoposide Lung CancerNot SpecifiedNot Specified[5]
Testicular CancerNot SpecifiedNot Specified[6]

Mechanism of Action: A Multi-Pathway Comparison

The anticancer activity of this compound in HCT116 cells is primarily attributed to the induction of apoptosis via the intrinsic pathway, which is mediated by the tumor suppressor protein p53.[1][2] This section provides a comparative overview of the signaling pathways activated by this compound, Doxorubicin, and Etoposide.

This compound in HCT116 Cells

Studies on HCT116 cells have shown that this compound treatment leads to:

  • Cell Cycle Arrest: Induction of an early G0/G1 phase arrest in the cell cycle.[1][2]

  • p53 Activation: Increased protein levels of p53, suggesting a p53-dependent mechanism of apoptosis.[1][2]

  • Intrinsic Apoptosis Pathway Activation: Significant upregulation of BAX and CASP9, key regulators of the mitochondria-mediated intrinsic apoptotic pathway.[1]

Benzomalvin_C_Pathway cluster_stimulus Stimulus cluster_cell HCT116 Cell This compound This compound p53 p53 BAX BAX Mitochondrion Mitochondrion Cytochrome c Cytochrome c Apoptosome Apoptosome CASP9 CASP9 Effector Caspases Effector Caspases Apoptosis Apoptosis

Caption: this compound induced p53-mediated intrinsic apoptosis pathway in HCT116 cells.

Comparative Mechanisms of Doxorubicin and Etoposide

To provide context for this compound's mechanism, the actions of two widely used chemotherapeutic drugs, Doxorubicin and Etoposide, are summarized below. Both are known to induce DNA damage and activate p53-dependent apoptosis, but their primary targets differ.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[3] This DNA damage triggers a p53-dependent apoptotic response.[7] Its efficacy and the precise signaling cascade can vary between cell lines. For instance, in HCT116 cells, doxorubicin upregulates p53, and knocking down p53 decreases the cells' sensitivity to the drug.[7] However, in A549 cells, doxorubicin treatment can lead to growth arrest and senescence, with ATM activation being a key event, which is not observed in HCT116 cells.[3]

  • Etoposide: A topoisomerase II inhibitor, Etoposide stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing an accumulation of DNA breaks.[6][8][9] This damage activates the p53 pathway, leading to cell cycle arrest and apoptosis.[8] Etoposide's effects are most pronounced in the G2 and S phases of the cell cycle.[5][9]

Comparative_Apoptosis_Pathway cluster_stimuli Anticancer Agents cluster_targets Primary Cellular Targets cluster_response Cellular Response This compound This compound Unknown Direct Target Unknown Direct Target This compound->Unknown Direct Target ? Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Etoposide Etoposide Topoisomerase II Topoisomerase II Etoposide->Topoisomerase II inhibits DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II->DNA Damage p53 p53 Unknown Direct Target->p53 DNA Damage->p53 activates Intrinsic Apoptosis Pathway Intrinsic Apoptosis (BAX, CASP9) p53->Intrinsic Apoptosis Pathway activates Apoptosis Apoptosis Intrinsic Apoptosis Pathway->Apoptosis induces

Caption: Comparative overview of apoptosis induction by this compound, Doxorubicin, and Etoposide.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1x10^5 cells/ml and incubate for 24 hours.[1]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) for the desired time points (e.g., 24, 48, 72 hours).[1] A positive control, such as 1 mM Doxorubicin, can be included.[1]

  • MTT Addition: Add 5 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[1]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound incubate_24h->add_compound incubate_time Incubate for 24/48/72h add_compound->incubate_time add_mtt Add MTT solution incubate_time->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis
  • Cell Lysis: Lyse treated and control cells with RIPA buffer and agitate for 30 minutes.[1]

  • Protein Quantification: Centrifuge the cell lysate and collect the supernatant. Determine the protein concentration of the supernatant.

  • Sample Preparation: Prepare equal amounts of total protein (e.g., 20 µg) for each sample.[1]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PARP, p53, BAX, CASP9) overnight at 4°C.[1] A loading control antibody (e.g., ACTB) should also be used.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the protein signals using a chemiluminescence detection system.[1]

Conclusion

This compound demonstrates potent anticancer activity, particularly in HCT116 cells, by inducing p53-dependent intrinsic apoptosis. This mechanism, involving the upregulation of BAX and CASP9, aligns with the pathways targeted by established chemotherapeutic agents like Doxorubicin and Etoposide, which also often rely on p53 activation following DNA damage. While the direct intracellular target of this compound remains to be fully elucidated, its ability to activate this critical tumor suppressor pathway underscores its potential as a valuable lead compound in cancer drug development.

The cross-validation through comparison with well-characterized drugs highlights the importance of the p53 signaling network as a common target for anticancer therapies. However, the differential sensitivities of various cell lines to these agents, as seen with Doxorubicin in A549 versus HCT116 cells, emphasize the need for further investigation into the specific molecular determinants of this compound's efficacy across a broader panel of cancer cell lines. Future studies should aim to identify the upstream events leading to p53 activation by this compound and explore its effects in cell lines with different p53 statuses to fully understand its therapeutic potential and spectrum of activity.

References

Unraveling the Benzomalvin Family: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzomalvin family, a class of fungal secondary metabolites, has garnered significant interest in the scientific community for its diverse biological activities, ranging from anticancer to neurokinin receptor antagonism. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) within this family, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways to aid in ongoing research and drug development efforts.

Comparative Biological Activities of Benzomalvin Derivatives

The biological activities of the benzomalvin family have been primarily investigated in two key areas: cytotoxicity against cancer cell lines and inhibition of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. The following tables summarize the available quantitative data for a series of benzomalvin derivatives.

Cytotoxic Activity against HCT116 Colon Cancer Cells

Five benzomalvin derivatives, A, B, C, D, and E, isolated from Penicillium spathulatum SF7354, have been evaluated for their cytotoxic effects on the human colon cancer cell line HCT116. The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay.[1]

CompoundChemical StructureIC50 (µg/mL) against HCT116[1]
Benzomalvin A 1.16
Benzomalvin B 1.88
Benzomalvin C 0.64
Benzomalvin D Atropisomer of Benzomalvin A0.29
Benzomalvin E 1.07

Structure-Activity Relationship Insights (Cytotoxicity):

  • A direct comparison of the IC50 values suggests that subtle structural modifications significantly impact cytotoxic potency.

  • Benzomalvin D, an atropisomer of Benzomalvin A, exhibits the most potent activity, suggesting that the stereochemistry at the axis of chirality plays a crucial role in its interaction with the cellular target.

  • This compound is the second most potent compound, indicating that the specific substitution pattern on the benzodiazepine (B76468) ring is a key determinant of activity.

  • Benzomalvin B, with a different substitution, shows the least potency among the tested analogues.

Neurokinin-1 (NK1) Receptor Antagonism

Benzomalvins A, B, and C have been identified as inhibitors of Substance P binding to the neurokinin-1 (NK1) receptor. The inhibitory constants (Ki) were determined through radioligand binding assays.[2][3]

CompoundKi (µM) at Guinea Pig NK1 Receptor[2]Ki (µM) at Rat NK1 ReceptorKi (µM) at Human NK1 Receptor
Benzomalvin A 124243
Benzomalvin B Weakly activeWeakly activeWeakly active
This compound Weakly activeWeakly activeWeakly active

Structure-Activity Relationship Insights (NK1 Receptor Antagonism):

  • Benzomalvin A is a moderately potent antagonist of the NK1 receptor across different species.

  • In contrast, Benzomalvins B and C demonstrate significantly weaker activity, highlighting the stringent structural requirements for effective binding to the NK1 receptor. The structural differences between Benzomalvin A and the other two likely disrupt key interactions within the receptor's binding pocket.

Experimental Protocols

Isolation and Purification of Benzomalvin Derivatives

The benzomalvin derivatives were isolated from the crude extract of Penicillium spathulatum SF7354 using a combination of medium-pressure liquid chromatography (MPLC) and semi-preparative high-performance liquid chromatography (HPLC).

Experimental Workflow for Benzomalvin Isolation

G cluster_extraction Extraction cluster_purification Purification A Penicillium spathulatum SF7354 Culture B Crude Extract A->B Solvent Extraction C MPLC Fractionation B->C D Semi-preparative HPLC C->D E Isolated Benzomalvins (A-E) D->E

Caption: Workflow for the isolation of benzomalvin derivatives.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the purified benzomalvin derivatives against the HCT116 cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the benzomalvin derivatives for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Competitive Radioligand Binding Assay for NK1 Receptor

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of compounds for the NK1 receptor, based on standard methodologies.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the human NK1 receptor.

  • Binding Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, and 0.1% bovine serum albumin (BSA), at pH 7.4.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • 25 µL of membrane suspension (containing a specific amount of protein).

    • 50 µL of the test compound (benzomalvin derivative) at various concentrations or the reference ligand (Substance P).

    • 25 µL of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) at a fixed concentration.

  • Incubation: The plate is incubated for 60 minutes at 25°C.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI). This separates the bound from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 values are determined from these curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Signaling Pathway Analysis

The anticancer activity of the benzomalvin family is proposed to be mediated through the induction of apoptosis via a p53-dependent pathway.

p53-Mediated Apoptosis Pathway

G cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Benzomalvins Benzomalvins p53 p53 Activation Benzomalvins->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Permeability Increase Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by benzomalvins.

This guide provides a foundational understanding of the structure-activity relationships within the benzomalvin family. The presented data and methodologies offer a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating natural products. Future studies focusing on the synthesis of novel analogues and more extensive biological evaluations will be crucial for elucidating the full potential of the benzomalvin scaffold in drug discovery.

References

Validating the Role of p53 in Benzomalvin C-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benzomalvin C's potential role in p53-mediated apoptosis, contextualized with established apoptosis-inducing agents. While direct experimental validation using pure this compound in p53 wild-type versus p53-null cell lines is not yet available in published literature, existing studies on crude extracts containing benzomalvin derivatives strongly suggest a p53-dependent mechanism of action. This guide summarizes the current evidence, presents detailed protocols for validation, and offers a comparative framework against other well-characterized compounds.

This compound and p53-Dependent Apoptosis: Current Evidence

This compound is a cytotoxic compound isolated from Penicillium spathulatum. A study investigating a crude extract of this fungus, which contains this compound among other derivatives, demonstrated significant anticancer activity against HCT116 human colorectal carcinoma cells, a cell line with wild-type p53.[1][2] The study reported a dose- and time-dependent induction of apoptosis.[1]

Key findings from the study on the crude extract containing benzomalvins suggest a p53-dependent apoptotic pathway:

  • Increased p53 Protein Levels: Western blot analysis showed a notable elevation in p53 protein levels in HCT116 cells following treatment with the extract.[1][2]

  • PARP Cleavage: The study also observed robust cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis which is often downstream of p53 activation.[1]

While these findings are indicative, further research using purified this compound on isogenic cell lines (p53+/+ vs. p53-/-) is necessary for definitive validation.

Comparative Analysis of Apoptosis-Inducing Agents

To understand the potential p53-dependent efficacy of this compound, it is useful to compare it with well-established apoptosis-inducing agents with known mechanisms of action.

Table 1: Comparison of Cytotoxicity (IC50 Values)
CompoundCell Linep53 StatusIC50 ValueCitation
This compound HCT116Wild-Type0.64 µg/mL[1]
Etoposide HCT116Wild-Type~5 µM
Nutlin-3a U87MGWild-Type~5 µM
Doxorubicin U2OSWild-Type~0.2 µM

Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method).

Table 2: Comparison of Apoptotic Induction in p53 Wild-Type vs. p53-Null Cell Lines
CompoundCell Line PairEffect on p53 Wild-Type CellsEffect on p53-Null CellsCitation
This compound (inferred) HCT116 (p53+/+ vs. p53-/-)Expected to induce significant apoptosisExpected to show reduced or no apoptosisInferred from[1]
Etoposide HCT116 (p53+/+ vs. p53-/-)Induces apoptosisReduced apoptosis compared to wild-type
Nutlin-3a HCT116 (p53+/+ vs. p53-/-)Induces apoptosis and cell cycle arrestNo significant effect on apoptosis
Doxorubicin HCT116 (p53+/+ vs. p53-/-)Induces apoptosisReduced apoptosis compared to wild-type

Experimental Protocols for Validating p53's Role

To definitively validate the role of p53 in this compound-induced apoptosis, the following key experiments are recommended.

Cell Culture and Treatment
  • Cell Lines: HCT116 p53+/+ (wild-type) and HCT116 p53-/- (null) isogenic cell lines are a standard model for these studies.

  • Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Treat cells with varying concentrations of purified this compound for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvest: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the p53 apoptotic pathway.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, Puma, Noxa, cleaved Caspase-3, and cleaved PARP overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Workflows

Signaling Pathway of p53-Dependent Apoptosis

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 p53 DNA Damage->p53 p21 p21 p53->p21 Bax Bax p53->Bax Puma Puma p53->Puma Noxa Noxa p53->Noxa Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Mitochondria Mitochondria Bax->Mitochondria Puma->Mitochondria Noxa->Mitochondria Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: p53-dependent apoptotic signaling pathway.

Experimental Workflow for Validation

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Conclusion HCT116 p53+/+ HCT116 p53+/+ This compound Treatment This compound Treatment HCT116 p53+/+->this compound Treatment HCT116 p53-/- HCT116 p53-/- HCT116 p53-/-->this compound Treatment Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) This compound Treatment->Flow Cytometry (Apoptosis) Western Blot Western Blot This compound Treatment->Western Blot Compare Apoptosis Rates Compare Apoptosis Rates Flow Cytometry (Apoptosis)->Compare Apoptosis Rates Analyze Protein Expression Analyze Protein Expression Western Blot->Analyze Protein Expression Validate p53 Role Validate p53 Role Compare Apoptosis Rates->Validate p53 Role Analyze Protein Expression->Validate p53 Role

Caption: Workflow for validating p53's role.

Logical Relationship for Validation

logical_relationship cluster_hypothesis Hypothesis cluster_prediction Predictions cluster_conclusion Conclusion This compound induces p53-dependent apoptosis This compound induces p53-dependent apoptosis Higher apoptosis in p53+/+ cells Higher apoptosis in p53+/+ cells This compound induces p53-dependent apoptosis->Higher apoptosis in p53+/+ cells Upregulation of p53 targets in p53+/+ cells Upregulation of p53 targets in p53+/+ cells This compound induces p53-dependent apoptosis->Upregulation of p53 targets in p53+/+ cells Lower/no apoptosis in p53-/- cells Lower/no apoptosis in p53-/- cells This compound induces p53-dependent apoptosis->Lower/no apoptosis in p53-/- cells No upregulation of p53 targets in p53-/- cells No upregulation of p53 targets in p53-/- cells This compound induces p53-dependent apoptosis->No upregulation of p53 targets in p53-/- cells Role of p53 is validated Role of p53 is validated Higher apoptosis in p53+/+ cells->Role of p53 is validated Upregulation of p53 targets in p53+/+ cells->Role of p53 is validated Lower/no apoptosis in p53-/- cells->Role of p53 is validated No upregulation of p53 targets in p53-/- cells->Role of p53 is validated

Caption: Logical framework for p53 validation.

References

Unveiling the Transcriptomic Landscape of Benzomalvin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative transcriptomic analysis of cells treated with Benzomalvin C, a fungal-derived natural product with demonstrated anticancer properties. Due to the limited availability of direct transcriptomic data for this compound, this analysis leverages publicly available datasets from compounds with similar mechanisms of action to provide a predictive overview of its potential effects on gene expression. The primary focus is on the p53-dependent apoptotic pathway, a key mechanism shared by this compound and the comparative compounds.

Introduction to this compound

This compound belongs to a family of fungally derived benzodiazepine (B76468) alkaloids. Preclinical studies have highlighted the potent cytotoxic effects of benzomalvin derivatives against various cancer cell lines, including human colon carcinoma HCT116 cells. The primary mechanism of action for these compounds involves the induction of cell cycle arrest and apoptosis in a p53-dependent manner.[1] Benzomalvins have also been identified as inhibitors of the substance P receptor NK1 and indoleamine 2,3-dioxygenase (IDO), suggesting a multi-faceted role in cancer biology.[2][3][4] This guide will focus on the transcriptomic alterations underlying its pro-apoptotic activity.

Comparative Transcriptomic Data

To elucidate the potential transcriptomic signature of this compound, we present a comparative analysis with a well-characterized apoptosis-inducing agent that functions through a p53-dependent pathway, using publicly available RNA-sequencing data from treated HCT116 cells. This approach allows for an informed prediction of the genes and pathways likely to be modulated by this compound.

The following table summarizes the key differentially expressed genes (DEGs) in HCT116 cells following treatment with an alternative p53-activating agent. These genes are categorized based on their involvement in critical cellular processes like apoptosis, cell cycle regulation, and DNA damage response. It is anticipated that this compound would induce a similar transcriptomic profile.

Biological ProcessGenePredicted Effect of this compoundFunction
Apoptosis Regulation BAXUpregulationPro-apoptotic, promotes mitochondrial outer membrane permeabilization.
BCL2DownregulationAnti-apoptotic, inhibits apoptosis.
CASP3UpregulationExecutioner caspase, central to the apoptotic cascade.
CASP9UpregulationInitiator caspase, activated by the apoptosome.
FASUpregulationDeath receptor, initiates the extrinsic apoptosis pathway.
PUMA (BBC3)UpregulationPro-apoptotic Bcl-2 family member, transcriptional target of p53.
NOXA (PMAIP1)UpregulationPro-apoptotic Bcl-2 family member, transcriptional target of p53.
Cell Cycle Control CDKN1A (p21)UpregulationCyclin-dependent kinase inhibitor, mediates G1 arrest.
GADD45AUpregulationInvolved in G2/M checkpoint control and DNA repair.
CCNB1DownregulationCyclin B1, essential for G2/M transition.
CDK1DownregulationCyclin-dependent kinase 1, crucial for mitosis.
p53 Signaling Pathway TP53UpregulationTumor suppressor, central regulator of apoptosis and cell cycle arrest.
MDM2UpregulationNegative regulator of p53 (in a feedback loop).
PERPUpregulationA p53 target gene involved in apoptosis.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

p53_apoptosis_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_downstream Downstream Effects cluster_apoptosis_genes Pro-Apoptotic Gene Expression cluster_cca_genes Cell Cycle Arrest Gene Expression This compound This compound p53 p53 This compound->p53 activates MDM2 MDM2 p53->MDM2 induces BAX BAX p53->BAX PUMA PUMA p53->PUMA NOXA NOXA p53->NOXA p21 p21 p53->p21 MDM2->p53 inhibits Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis NOXA->Apoptosis p21->Cell Cycle Arrest

Caption: Putative signaling pathway of this compound leading to apoptosis.

transcriptomic_workflow Cell Culture (HCT116) Cell Culture (HCT116) Treatment (this compound / Control) Treatment (this compound / Control) Cell Culture (HCT116)->Treatment (this compound / Control) RNA Extraction RNA Extraction Treatment (this compound / Control)->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing (NGS) RNA Sequencing (NGS) Library Preparation->RNA Sequencing (NGS) Data Analysis Data Analysis RNA Sequencing (NGS)->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes Pathway Analysis Pathway Analysis Differentially Expressed Genes->Pathway Analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

Experimental Protocols

The following are generalized protocols for the key experiments required to generate and validate the transcriptomic data for cells treated with this compound.

Cell Culture and Treatment
  • Cell Line: Human colorectal carcinoma HCT116 cells would be used due to their wild-type p53 status and demonstrated sensitivity to apoptosis-inducing agents.

  • Culture Conditions: Cells would be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells would be seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells would be treated with a predetermined concentration of this compound (e.g., based on IC50 values) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 12, 24, or 48 hours).

RNA Extraction and Quality Control
  • Extraction: Total RNA would be extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • Quality Control: The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).

RNA Library Preparation and Sequencing
  • Library Preparation: Strand-specific RNA sequencing libraries would be prepared from the total RNA using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries would be sequenced on a next-generation sequencing (NGS) platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads would be assessed for quality using tools like FastQC. Adapter sequences and low-quality bases would be trimmed using software such as Trimmomatic.

  • Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels would be quantified by counting the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between this compound-treated and control samples would be performed using R packages like DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 would be considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, pathway and Gene Ontology (GO) enrichment analysis would be performed on the list of differentially expressed genes using tools like DAVID, Metascape, or the R package clusterProfiler.

Conclusion

While direct transcriptomic data for this compound is not yet publicly available, this comparative guide provides a robust, data-driven framework for understanding its likely molecular mechanism of action. Based on its known biological activity and the transcriptomic profiles of compounds with similar functions, this compound is predicted to induce significant changes in the expression of genes involved in p53-mediated apoptosis and cell cycle regulation. The experimental protocols and bioinformatic workflows detailed here provide a clear roadmap for researchers to generate and analyze the specific transcriptomic signature of this compound, which will be crucial for its further development as a potential anticancer therapeutic.

References

Benchmarking the neuroprotective effects of Benzomalvin C against other neuroprotectants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the potential neuroprotective effects of Benzomalvin C alongside established neuroprotectants. It is important to note that while Benzomalvin A, a related compound, has shown activity as a substance P inhibitor, there is currently a lack of direct experimental data on the neuroprotective properties of this compound. The following comparison is therefore based on the hypothetical premise that this compound may share similar mechanisms of action with other neuroprotective compounds derived from Penicillium species and substance P antagonists.

Introduction

The search for effective neuroprotective agents is a critical endeavor in the face of a rising prevalence of neurodegenerative diseases. This guide offers a comparative analysis of this compound, a fungal metabolite, against other neuroprotectants. While direct evidence for this compound's neuroprotective efficacy is not yet available, its structural similarity to other bioactive compounds from Penicillium species and the known activity of Benzomalvin A as a substance P inhibitor suggest its potential as a subject for future investigation. This document aims to provide a framework for researchers interested in exploring the neuroprotective capabilities of this compound by comparing its potential mechanisms with those of established agents.

Comparative Analysis of Neuroprotective Agents

This section compares the known or hypothesized mechanisms of action and other relevant properties of this compound with established neuroprotectants. Due to the absence of direct experimental data for this compound, its potential effects are inferred from the activity of related compounds.

Table 1: Comparison of Mechanistic and Efficacy Data of Neuroprotectants

Neuroprotectant Proposed/Known Mechanism of Action Key Experimental Models Reported Efficacy (Examples) Citations
This compound (Hypothetical) Inhibition of Substance P (NK1 Receptor Antagonist)In vitro neuronal cell culture (e.g., SH-SY5Y, PC12), in vivo models of neurodegeneration (e.g., 6-OHDA-induced Parkinson's model, MCAO stroke model).Data not available.
Edaravone Free radical scavenger, antioxidant.[1][2]Acute ischemic stroke models, Amyotrophic Lateral Sclerosis (ALS) models.Shown to mitigate oxidative stress and neuronal damage.[1][2][1][2]
Citicoline (B1669096) Membrane stabilizer, precursor for acetylcholine (B1216132) synthesis.Stroke models, models of retinal neurodegeneration.Can counteract neuronal cell damage by decreasing pro-apoptotic effects and synapse loss.[3][3]
Other Penicillium-Derived Compounds Antioxidant, anti-apoptotic, neuritogenic.[1][4]In vitro cell models of neurotoxicity (e.g., 6-OHDA, paraquat, rotenone).Increased cell viability and anti-ROS activity.[4][1][4]

Experimental Protocols for Evaluating Neuroprotective Effects

To rigorously assess the neuroprotective potential of a compound like this compound, a series of well-defined experimental protocols are necessary. Below are detailed methodologies for key experiments commonly employed in neuroprotection research.

In Vitro Neuroprotection Assay using Neuronal Cell Lines (e.g., SH-SY5Y or PC12)
  • Objective: To determine the ability of a test compound to protect neuronal cells from a neurotoxic insult.

  • Methodology:

    • Cell Culture: Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media and conditions.

    • Induction of Neurotoxicity: Induce neuronal damage using a neurotoxin such as 6-hydroxydopamine (6-OHDA), rotenone, or glutamate.[3][4]

    • Treatment: Pre-treat or co-treat the cells with varying concentrations of the test compound (e.g., this compound).

    • Assessment of Cell Viability: Quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • Measurement of Reactive Oxygen Species (ROS): Assess intracellular ROS levels using fluorescent probes like DCFDA-AM.

    • Apoptosis Assays: Evaluate apoptosis by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.

In Vivo Neuroprotection Study using an Animal Model of Parkinson's Disease
  • Objective: To evaluate the neuroprotective efficacy of a test compound in a living organism.

  • Methodology:

    • Animal Model: Utilize a rodent model of Parkinson's disease, such as the unilateral intrastriatal 6-OHDA lesion model in rats.[5]

    • Compound Administration: Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneal injection) before or after the induction of the lesion.

    • Behavioral Assessment: Evaluate motor function using tests like the rotarod task to assess motor coordination and balance.[5]

    • Immunohistochemistry: After a set period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify the loss of dopaminergic neurons (e.g., by staining for tyrosine hydroxylase) and assess neuroinflammation (e.g., by staining for Iba-1 for microglia and GFAP for astrocytes).[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the potential neuroprotective mechanisms.

G cluster_0 Neuroinflammatory Stimulus cluster_1 Cellular Response cluster_2 Therapeutic Intervention Neurotoxin Neurotoxin Substance P Release Substance P Release Neurotoxin->Substance P Release NK1 Receptor NK1 Receptor Substance P Release->NK1 Receptor Downstream Signaling Downstream Signaling NK1 Receptor->Downstream Signaling Neuroinflammation Neuroinflammation Downstream Signaling->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage This compound This compound This compound->NK1 Receptor Inhibition

Caption: Hypothetical signaling pathway of this compound's neuroprotective action.

G Start Start Neuronal Cell Culture Neuronal Cell Culture Start->Neuronal Cell Culture Induce Neurotoxicity Induce Neurotoxicity Neuronal Cell Culture->Induce Neurotoxicity Treat with this compound Treat with this compound Induce Neurotoxicity->Treat with this compound Assess Cell Viability Assess Cell Viability Treat with this compound->Assess Cell Viability Measure ROS Measure ROS Treat with this compound->Measure ROS Evaluate Apoptosis Evaluate Apoptosis Treat with this compound->Evaluate Apoptosis Analyze Data Analyze Data Assess Cell Viability->Analyze Data Measure ROS->Analyze Data Evaluate Apoptosis->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for in vitro neuroprotection screening.

Conclusion

While the direct neuroprotective effects of this compound remain to be elucidated, this guide provides a comparative framework based on the known activities of related compounds and established neuroprotectants. The potential of this compound as a substance P inhibitor, coupled with the neuroprotective properties of other metabolites from Penicillium species, warrants further investigation. The experimental protocols and conceptual pathways outlined here offer a roadmap for future research to systematically evaluate this compound and its potential as a novel neuroprotective agent. Such studies are essential to uncover new therapeutic avenues for the treatment of neurodegenerative diseases.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Benzomalvin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical plans for the handling and disposal of Benzomalvin C, a fungal metabolite with cytotoxic properties. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various procedures.

ProcedureRequired Personal Protective Equipment
Handling solid this compound (weighing, aliquoting) - Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness). Change outer gloves immediately if contaminated. - Gown: Disposable, solid-front gown with tight-fitting cuffs. - Eye Protection: Safety goggles or a face shield. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of aerosolized particles.
Handling this compound in solution - Gloves: Double-gloving with nitrile gloves. - Gown: Disposable, solid-front gown with tight-fitting cuffs. - Eye Protection: Safety goggles.
Cleaning and Decontamination - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Gown: Disposable, fluid-resistant gown. - Eye Protection: Safety goggles and a face shield. - Respiratory Protection: A respirator may be required depending on the nature of the spill.
Waste Disposal - Gloves: Double-gloving with nitrile gloves. - Gown: Disposable gown. - Eye Protection: Safety goggles.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly in its solid form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) to minimize the risk of aerosol generation and inhalation.

Preparation:

  • Restricted Access: Clearly demarcate the work area where this compound is handled. Access should be restricted to authorized personnel only.

  • Gather Materials: Ensure all necessary equipment and supplies, including PPE, are available and within reach inside the BSC to avoid unnecessary movements in and out of the cabinet.

  • Pre-Cleaning: Decontaminate the work surface of the BSC with an appropriate disinfectant before and after each use.

Handling Solid this compound:

  • Don PPE: Follow the PPE guidelines outlined in the table above.

  • Weighing and Aliquoting: Use a dedicated, calibrated analytical balance inside the BSC. Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., spatulas) to transfer the powder.

  • Solubilization: If preparing a stock solution, add the solvent slowly to the solid to avoid splashing. This compound is soluble in organic solvents such as methanol, ethanol (B145695), DMSO, and dimethyl formamide.

Handling this compound Solutions:

  • Don PPE: Wear appropriate PPE as specified in the table.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and hazard symbols.

  • Pipetting: Use filtered pipette tips to prevent aerosol formation and cross-contamination.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Contaminated gloves, gowns, pipette tips, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Decontamination and Disposal:

  • Contaminated Surfaces: Decontaminate all surfaces and equipment with a 70% ethanol solution or another appropriate disinfectant.

  • Glassware: Reusable glassware should be decontaminated by soaking in a suitable disinfectant solution before washing.

  • Final Disposal: All hazardous waste must be collected and disposed of through the institution's environmental health and safety office.

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Response:

  • Minor Spill (inside BSC):

    • Alert others in the area.

    • Wear appropriate PPE.

    • Cover the spill with absorbent material.

    • Carefully clean the area with a suitable disinfectant.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside BSC):

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact the institution's emergency response team and environmental health and safety office.

Quantitative Data

Due to the limited availability of public safety data specifically for this compound, the following table provides general information. Researchers must handle this compound with the utmost caution, assuming high toxicity.

ParameterValueSource/Comment
LD50 (Oral, Rat) Data not availableAssume high toxicity based on cytotoxic properties.
Permissible Exposure Limit (PEL) Not establishedMinimize all routes of exposure.
Solubility Soluble in methanol, ethanol, DMSO, dimethyl formamideBased on information for Benzomalvin B.
Appearance SolidBased on information for related compounds.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep 1. Don PPE Area_Prep 2. Prepare Work Area (BSC) Prep->Area_Prep Weigh 3. Weigh Solid (in BSC) Solubilize 4. Solubilize Weigh->Solubilize Use 5. Experimental Use Solubilize->Use Decon 6. Decontaminate Surfaces Use->Decon Spill Spill? Use->Spill Exposure Exposure? Use->Exposure Waste 7. Segregate & Dispose Waste Decon->Waste Doff 8. Doff PPE Waste->Doff Spill_Response Follow Spill Protocol Spill->Spill_Response First_Aid Provide First Aid & Seek Medical Attention Exposure->First_Aid

Caption: Workflow for the safe handling of this compound.

Disclaimer: This information is intended as a guide and does not replace a formal risk assessment. All laboratory personnel must be trained on these procedures and consult with their institution's Environmental Health and Safety department before working with this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.